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[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol Documentation Hub

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Core Science & Biosynthesis

Foundational

Purity and Characterization of[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol: A Technical Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: CAS 2955551-68-3 | Formula: C8H13IO2 | MW: 268.09 g/mol Executive Summary & Structural Causality In modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: CAS 2955551-68-3 | Formula: C8H13IO2 | MW: 268.09 g/mol

Executive Summary & Structural Causality

In modern medicinal chemistry, overcoming the entropic penalty of drug-target binding is a constant challenge. The introduction of conformationally restricted scaffolds—specifically bridged bicyclic ethers—has revolutionized the development of high-affinity pharmacophores [3].

[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol is a highly specialized, dual-functional intermediate. Its structural brilliance lies in the 2-oxabicyclo[2.2.1]heptane core, which forces the molecule into a rigid, non-planar geometry. As an Application Scientist evaluating this building block, it is critical to understand the causality behind its specific functional groups:

  • The 1-Iodomethyl Handle: Positioned on the C1 bridgehead, this primary iodide acts as a highly polarizable electrophile. Because the bicyclic framework "ties back" the adjacent ring carbons, the steric hindrance typically associated with neopentyl-like centers is reduced, allowing for targeted SN​2 nucleophilic substitution. Furthermore, Bredt's rule prohibits the formation of a double bond at the bridgehead, effectively eliminating competing E2 elimination pathways.

  • The 4-Hydroxymethyl Handle: The methanol group at the C4 bridgehead provides an orthogonal nucleophilic or oxidizable anchor. It can be converted into an aldehyde for reductive aminations or protected as a silyl ether during downstream coupling.

This dual-handle rigidity makes the compound an indispensable precursor for brain-penetrant IRAK4 inhibitors [2] and conformationally locked nucleoside analogues (such as Locked Nucleic Acids, LNAs ) used in antisense oligonucleotide therapies [4].

Critical Quality Attributes (CQAs) & Purity Standards

Because the iodomethyl group is susceptible to photolytic deiodination and trace moisture can induce premature hydrolysis, stringent purity controls are mandatory. A self-validating analytical system must be established before utilizing this intermediate in multi-step syntheses.

Table 1: Quantitative Purity Specifications
Target AttributeSpecificationAnalytical MethodMechanistic Causality
Chemical Purity ≥95.0% HPLC-ELSD / CADEnsures the absence of unreacted starting materials or ring-opened degradants.
Diastereomeric Excess ≥98.0% Chiral HPLCStereochemical integrity at the bridgeheads dictates the final drug's target binding affinity.
Moisture Content ≤0.5% Karl Fischer TitrationPrevents nucleophilic displacement of the iodide by water during storage.
Free Iodine ≤10 ppmICP-MSTrace iodine can poison transition-metal catalysts in downstream cross-coupling reactions.

Self-Validating Characterization Protocols

To ensure trustworthiness, the characterization of this compound cannot rely on a single analytical technique. Because the molecule lacks extended π -conjugation (rendering standard UV detection at 254 nm nearly blind), we must deploy a multi-modal, self-validating workflow utilizing Evaporative Light Scattering Detection (ELSD) and Nuclear Magnetic Resonance (NMR).

Protocol A: HPLC-ELSD/MS for Purity and Mass Confirmation

Rationale: ELSD provides a universal response for non-volatile analytes, bypassing the need for a chromophore, while inline MS confirms the exact mass [1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile:Water (50:50 v/v). Critical Step: Perform this in amber vials to prevent UV-induced homolytic cleavage of the C-I bond.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse Phase column (e.g., 50 x 4.6 mm, 1.8 µm).

  • Gradient Elution:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.8 mL/min.

  • Detection & Validation: Route the eluent through an ELSD (Drift tube temperature: 40°C, Nebulizer gas: 1.5 L/min) in series with an ESI-MS (Positive mode). Validate the presence of the [M+H]+ ion at m/z 269.09 and the [M+Na]+ adduct at m/z 291.08.

Protocol B: 1D/2D NMR for Stereochemical Integrity

Rationale: Mass spectrometry confirms composition, but only NMR can validate the rigid exo/endo spatial arrangements of the bicyclic bridge.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl3​ containing 0.03% TMS as an internal standard.

  • 1 H NMR Acquisition (400 MHz): Identify the characteristic AB quartet associated with the diastereotopic protons of the −CH2​I group. The rigidity of the oxabicyclo core forces these two protons into distinct magnetic environments.

  • 2D NOESY Acquisition: Apply a mixing time of 400 ms. Analyze the cross-peaks (Nuclear Overhauser Effects) between the hydroxymethyl protons at C4 and the bridging protons at C7. A lack of expected through-space coupling indicates a collapse or epimerization of the bicyclic structure.

AnalyticalWorkflow Prep Sample Preparation (1 mg/mL in MeCN:H2O) HPLC HPLC-ELSD/UV (Purity & Degradants) Prep->HPLC Aliquot 1 NMR 1D/2D NMR (CDCl3) (Stereochemistry) Prep->NMR Aliquot 2 MS ESI-MS (Pos/Neg) (Mass Confirmation) HPLC->MS In-line Eluent Valid Self-Validated Characterization Profile MS->Valid m/z = 268.09 NMR->Valid Structural Integrity

Figure 1. Self-validating analytical workflow for bicyclic intermediate characterization.

Synthetic Workflows & Downstream Applications

Once purity and stereochemistry are validated, the compound serves as a divergent hub for advanced pharmacophores. The orthogonal reactivity of the iodine and hydroxyl groups allows for sequential, highly controlled functionalization.

  • Kinase Inhibitor Scaffolds: The iodomethyl group undergoes SN​2 displacement by nitrogenous heterocycles (e.g., indazoles or pyrazolo-pyridines). The resulting structures exhibit potent, brain-penetrant inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in autoimmune and inflammatory signaling [2].

  • Antisense Oligonucleotides: The oxabicyclo core perfectly mimics the C3′ -endo conformation of RNA ribose sugars. By coupling nucleobases to the core, researchers generate Locked Nucleic Acids (LNAs) that dramatically increase the thermal stability and nuclease resistance of RNA-DNA duplexes [4].

SyntheticApplications Core [1-(Iodomethyl)-2-oxabicyclo [2.2.1]heptan-4-yl]methanol SN2 Nucleophilic Substitution (1-Iodomethyl Handle) Core->SN2 Amines/Thiols Ox Oxidation / Protection (4-Methanol Handle) Core->Ox TBDMS-Cl / Dess-Martin IRAK4 IRAK4 Inhibitors (e.g., Pyrazolo-pyridines) SN2->IRAK4 Heterocycle Coupling LNA Conformationally Restricted Nucleosides (LNA) Ox->LNA Glycosylation

Figure 2. Divergent synthetic pathways leveraging the dual-functional handles of the core.

References

  • Guidechem.1-(iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol 2955551-68-3.
  • Google Patents.WO2022140415A1 - 2H-indazole derivatives as IRAK4 inhibitors and their use in the treatment of disease.
  • ACS Publications.
  • BRENDA Enzyme Database.Information on EC 3.1.26.4 - Ribonuclease H. BRENDA.
Exploratory

Part 1: Strategic Approaches to the Synthesis of the 2-Oxabicyclo[2.2.1]heptane Core

An In-Depth Technical Guide to the Discovery and Isolation of 2-Oxabicyclo[2.2.1]heptane Derivatives For Researchers, Scientists, and Drug Development Professionals The 2-oxabicyclo[2.2.1]heptane scaffold, a bridged bicy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Isolation of 2-Oxabicyclo[2.2.1]heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-oxabicyclo[2.2.1]heptane scaffold, a bridged bicyclic ether, represents a privileged structural motif in medicinal chemistry and materials science. Its rigid, conformationally constrained framework provides a unique three-dimensional architecture for the precise spatial arrangement of functional groups, making it an attractive core for the design of novel therapeutic agents and functional materials. This guide offers a comprehensive overview of the primary synthetic strategies for accessing this core structure, detailed protocols for its isolation and purification, and the analytical techniques essential for its characterization.

The construction of the strained bicyclic ether system of 2-oxabicyclo[2.2.1]heptane derivatives requires strategic synthetic planning. The most prevalent and effective methods include cycloaddition reactions, oxidative rearrangements, and intramolecular cyclizations. Each approach offers distinct advantages regarding substrate scope, stereocontrol, and functional group tolerance.

The Diels-Alder Reaction: A Convergent [4+2] Cycloaddition

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a powerful and convergent route to the related 7-oxabicyclo[2.2.1]heptene system, which can be subsequently reduced to the saturated 2-oxabicyclo[2.2.1]heptane core. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile.[1] For the synthesis of oxabicyclic systems, furan and its derivatives are commonly employed as the diene component.

The reaction's utility is significantly enhanced by the use of chiral Lewis acids, which can catalyze the reaction and induce high levels of enantioselectivity, a critical consideration in drug development.[1][2] This asymmetric approach allows for the synthesis of chiral 7-oxabicyclo[2.2.1]heptene derivatives, which are valuable building blocks for complex molecules.[1][2]

Baeyer-Villiger Oxidation: Ring Expansion to Lactones

The Baeyer-Villiger oxidation is a classic and highly reliable method for converting cyclic ketones into lactones (cyclic esters).[3][4][5] In the context of this guide, bicyclo[2.2.1]heptan-2-one derivatives can be efficiently oxidized to the corresponding 2-oxabicyclo[2.2.1]heptan-3-one (a lactone). This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.[5]

Key features of the Baeyer-Villiger oxidation include its predictable regiochemistry and the retention of stereochemistry at the migrating carbon center.[3][5] The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[3] Common oxidants include peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA).[4][6] In recent years, biocatalytic versions of this reaction using Baeyer-Villiger monooxygenases (BVMOs) have gained prominence as a green chemistry approach, often proceeding with high enantioselectivity.[3][6]

Intramolecular Cyclization Strategies

Intramolecular reactions provide a powerful means of constructing the bicyclic core from acyclic or monocyclic precursors.

  • Radical Cyclization: This approach involves the generation of a radical on a side chain of a tetrahydrofuran ring, which then cyclizes onto a suitably positioned alkene to form the bicyclic system. This method can provide good to excellent yields of the 2-oxabicyclo[2.2.1]heptane core.[7]

  • Intramolecular Carbolithiation: Anionic cyclization using organolithium species offers another route. Tin-lithium exchange can generate an organolithium intermediate that undergoes intramolecular carbolithiation to form the 2-azabicyclo[2.2.1]heptane ring system, a nitrogen analog of the target structure.[8] While this specific example forms the aza-analog, the underlying principle of intramolecular carbolithiation can be adapted for the synthesis of the oxa-scaffold.

  • Domino Reactions: These elegant, one-pot sequences combine multiple transformations to rapidly build molecular complexity. For instance, a domino reaction of phenacylmalononitriles and chalcone o-enolates can afford functionalized 2-oxabicyclo[2.2.1]heptane derivatives with high diastereoselectivity.[9]

Synthesis_Strategies cluster_diels_alder Diels-Alder Reaction cluster_bv Baeyer-Villiger Oxidation cluster_cyclization Intramolecular Cyclization DA_start Furan (Diene) + Dienophile DA_product 7-Oxabicyclo[2.2.1]heptene DA_start->DA_product [4+2] Cycloaddition DA_final 2-Oxabicyclo[2.2.1]heptane DA_product->DA_final Reduction BV_start Bicyclo[2.2.1]heptanone BV_product 2-Oxabicyclo[2.2.1]heptan-3-one (Lactone) BV_start->BV_product Peroxyacid (e.g., m-CPBA) Cyc_start Substituted Tetrahydrofuran Cyc_product 2-Oxabicyclo[2.2.1]heptane Cyc_start->Cyc_product Radical Cyclization

Primary synthetic routes to the 2-oxabicyclo[2.2.1]heptane core.

Part 2: Protocols for Isolation and Purification

The successful isolation of pure 2-oxabicyclo[2.2.1]heptane derivatives from a complex reaction mixture is paramount. A combination of chromatographic techniques, crystallization, and distillation is typically employed.

Chromatographic Techniques

Chromatography is a versatile and widely used set of techniques for separating mixtures based on the differential partitioning of components between a stationary phase and a mobile phase.[10][11]

  • Column Chromatography: This is the most common method for purifying organic compounds on a preparative scale.[12][13] A glass column is packed with a solid adsorbent, typically silica gel or alumina, which serves as the stationary phase. The crude reaction mixture is loaded onto the top of the column, and a solvent or mixture of solvents (the eluent or mobile phase) is passed through the column.[12] Compounds separate based on their polarity, with less polar compounds generally eluting faster.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable analytical tool for monitoring the progress of a reaction and for identifying the appropriate solvent system for column chromatography.[13][14] A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent. The plate is then placed in a chamber with a shallow pool of solvent. As the solvent moves up the plate by capillary action, the components of the mixture separate.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC is often used.[14] It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times.

Crystallization

Crystallization is a powerful purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A crude solid is dissolved in a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.[15] The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Distillation

For liquid derivatives, vacuum distillation is an effective purification method, particularly for compounds with high boiling points that might decompose at atmospheric pressure.[15] By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower temperature.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., Extraction) Start->Workup TLC TLC Analysis (Reaction Monitoring) Workup->TLC Column Column Chromatography Workup->Column Primary Purification Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation Final_Purification Final Purification Step Evaporation->Final_Purification Crystallization Crystallization Final_Purification->Crystallization If Solid Distillation Vacuum Distillation Final_Purification->Distillation If Liquid Pure_Solid Pure Solid Product Crystallization->Pure_Solid Pure_Liquid Pure Liquid Product Distillation->Pure_Liquid

A general workflow for the purification of synthesized compounds.

Part 3: Structural Characterization and Analysis

Unambiguous structural elucidation is critical to confirm the identity and purity of the synthesized 2-oxabicyclo[2.2.1]heptane derivatives. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum provides information about the electronic environment of each proton, their connectivity, and their stereochemical relationships. The rigid bicyclic framework often leads to complex splitting patterns due to well-defined coupling constants between protons. 2D NMR techniques like COSY and NOESY are invaluable for assigning proton signals and determining the relative stereochemistry, for example, by identifying through-space correlations between protons.[2][16]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and electronic environment.[16][17] The chemical shifts of the bridgehead carbons and the carbon atoms adjacent to the ether oxygen are particularly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting fragmentation pattern can provide valuable structural clues. For cyclic ethers, characteristic fragmentation pathways often involve the loss of small neutral molecules or radicals.[18][19] Techniques like gas chromatography-mass spectrometry (GC-MS) are useful for analyzing the components of a mixture.[20]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The C-O-C stretching vibration of the ether linkage in the 2-oxabicyclo[2.2.1]heptane core typically appears as a strong absorption in the fingerprint region of the spectrum (around 1000-1200 cm⁻¹).[20][21] If the molecule contains other functional groups, such as a carbonyl group in a lactone derivative (from a Baeyer-Villiger oxidation), a strong C=O stretching absorption will be observed around 1730-1750 cm⁻¹.

Technique Typical Observation for 2-Oxabicyclo[2.2.1]heptane Information Gained
¹H NMR Complex multiplets in the aliphatic region (1-4 ppm). Bridgehead protons are often distinct.Proton environment, connectivity, stereochemistry.
¹³C NMR Signals for bridgehead carbons, carbons adjacent to oxygen (C1, C3), and other methylene carbons.Carbon skeleton, number of unique carbons.
Mass Spec (EI) Molecular ion peak (M⁺). Fragmentation patterns characteristic of cyclic ethers.[18]Molecular weight, structural fragments.
IR Spectroscopy Strong C-O-C stretching absorption (~1000-1200 cm⁻¹).[20]Presence of the ether functional group.

Part 4: Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and desired product. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of a 7-Oxabicyclo[2.2.1]heptene Derivative via Diels-Alder Reaction

This protocol is a general representation of the cycloaddition between furan and maleic anhydride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq) in diethyl ether.

  • Addition of Diene: Add furan (1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The product often precipitates from the solution as a white solid. The reaction progress can be monitored by TLC.

  • Isolation: After the reaction is complete (typically a few hours), collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. The product is often pure enough after this step, but it can be further purified by recrystallization if necessary.[22]

Protocol 2: Synthesis of a 2-Oxabicyclo[2.2.1]heptan-3-one via Baeyer-Villiger Oxidation

This protocol describes the oxidation of bicyclo[2.2.1]heptan-2-one (norcamphor).

  • Reaction Setup: Dissolve norcamphor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) in DCM. Add this solution dropwise to the cold ketone solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until all the starting ketone has been consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude lactone can be purified by column chromatography on silica gel.[4][5]

Protocol 3: General Protocol for Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow the silica to pack, draining the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the chosen eluent (e.g., a mixture of hexane and ethyl acetate) to the top of the column.[15] Apply gentle pressure (if necessary) to begin eluting the compounds.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[15]

Part 5: Conclusion and Future Outlook

The 2-oxabicyclo[2.2.1]heptane core continues to be an area of active research due to its significant potential in various scientific domains. The synthetic strategies outlined in this guide—Diels-Alder reactions, Baeyer-Villiger oxidations, and intramolecular cyclizations—provide robust and versatile methods for accessing this valuable scaffold. Mastery of the accompanying isolation and characterization techniques is essential for any researcher working in this field.

Future efforts will likely focus on the development of more efficient and stereoselective catalytic methods, the expansion of the substrate scope to allow for more diverse functionalization, and the application of these derivatives in the discovery of new pharmaceuticals and advanced materials.

References

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers Document Type: In-Depth Technical Guide Abstract The drive toward higher sp3 character in small-molecule drug discovery—ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers Document Type: In-Depth Technical Guide

Abstract

The drive toward higher sp3 character in small-molecule drug discovery—often termed "Escape from Flatland"—has elevated the importance of conformationally restricted, bridged bicyclic systems. [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol is a highly versatile, bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates. This guide provides a definitive CAS registry lookup, physicochemical profiling, and a validated analytical protocol for this compound, alongside a mechanistic overview of its utility as a bioisosteric scaffold.

Chemical Identity & Physicochemical Profiling

Accurate chemical identification is the foundational step in any robust synthetic workflow. The compound features a 2-oxabicyclo[2.2.1]heptane (oxanorbornane) core, functionalized with a highly reactive iodomethyl group at the bridgehead-adjacent position (C1) and a hydroxymethyl group at the opposite bridgehead (C4).

According to the [1], the definitive CAS registry number for this specific structural configuration is 2955551-68-3 .

Quantitative Data Summary
PropertyValueCausality / Significance in Design
CAS Number 2955551-68-3Unique identifier for procurement and regulatory tracking.
IUPAC Name [1-(iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanolDefines the exact stereochemical and functional topology.
Molecular Formula C₈H₁₃IO₂Dictates the exact isotopic mass for MS validation.
Molecular Weight 268.09 g/mol Optimal low-molecular-weight building block (Rule of 3 compliant).
Density (Predicted) 1.858 ± 0.06 g/cm³High density driven by the heavy iodine atom.
pKa (Predicted) 14.86 ± 0.10Represents the primary alcohol; requires strong bases for deprotonation.

The Bioisosteric Advantage: Why 2-Oxabicyclo[2.2.1]heptane?

In modern medicinal chemistry, the [2] is frequently employed as a conformationally restricted bioisostere for morpholines, piperidines, and planar phenyl rings.

The Causality of Scaffold Selection:

  • Metabolic Stability: Traditional saturated heterocycles (like unbranched morpholines) are highly susceptible to cytochrome P450-mediated α -oxidation. The bridged bicyclic nature of the 2-oxabicyclo[2.2.1]heptane system introduces steric bulk and alters the C-H bond dissociation energies, significantly dampening oxidative liability.

  • Aqueous Solubility (ELogD Tuning): [3] with embedded heteroatoms (oxygen) improves the topological polar surface area (TPSA) while maintaining a low partition coefficient. This has been a critical strategy in the [4], where overcoming flat, greasy molecular profiles is paramount.

Synthetic Utility & Orthogonal Reactivity

The true value of CAS 2955551-68-3 lies in its orthogonal bifunctionality. The molecule presents two distinct reactive handles that can be manipulated without cross-interference, provided the correct reaction conditions are selected.

  • The Iodomethyl Handle: Primary alkyl iodides are premier substrates for SN​2 nucleophilic substitutions (due to iodine's excellent leaving group ability and polarizability) and radical-mediated cross-couplings (e.g., photoredox catalysis).

  • The Hydroxymethyl Handle: A primary alcohol that can be selectively protected (e.g., as a TBS or benzyl ether) or oxidized to an aldehyde/carboxylic acid for subsequent reductive aminations or amide couplings.

Reactivity Core [1-(Iodomethyl)-2-oxabicyclo[2.2.1] heptan-4-YL]methanol CAS: 2955551-68-3 SN2 Nucleophilic Substitution (SN2) (Amines, Thiols, Azides) Core->SN2 Base, Nucleophile (e.g., K2CO3, R-NH2) Radical Photoredox Radical Coupling (C-C Bond Formation) Core->Radical Ir/Ru Catalyst Blue LED Oxidation Oxidation of Hydroxymethyl (Aldehyde / Carboxylic Acid) Core->Oxidation Swern, DMP, or TEMPO/BAIB

Orthogonal reactivity pathways for [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol.

Analytical Validation & Quality Control Protocol

To ensure trustworthiness in downstream assays, every batch of this intermediate must undergo a self-validating analytical protocol. The rigid bicyclic framework induces distinct dihedral angles, resulting in characteristic Karplus coupling constants ( 3J ) that self-validate the bridged structure.

Step-by-Step Methodology: LC-MS and NMR Validation

Phase 1: Sample Preparation

  • Accurately weigh 2.0 mg of the compound.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) for mass spectrometry, or 0.6 mL of deuterated chloroform ( CDCl3​ ) for NMR.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

Phase 2: LC-MS Analysis (Mass Validation)

  • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Causality Check: Look for the [M+H]+ peak at m/z≈269.0 . Note: Due to the high mass defect of Iodine, ensure the mass spectrometer is calibrated for halogenated compounds. The absence of an [M+H]+ peak may require checking for sodium adducts [M+Na]+ at m/z≈291.0 .

Phase 3: ¹H and ¹³C NMR Spectroscopy (Structural Validation)

  • Acquire a standard 1D ¹H NMR spectrum (400 MHz or higher) at 298 K.

  • Acquire a ¹³C NMR spectrum to verify the carbon skeleton (8 distinct carbon environments).

  • Self-Validating Signals:

    • Iodomethyl Protons ( −CH2​I ): Look for a distinct singlet or tightly coupled doublet integrating to 2H in the upfield region ( δ 3.0 - 3.5 ppm), shielded compared to oxygenated carbons but deshielded relative to standard alkyls.

    • Hydroxymethyl Protons ( −CH2​OH ): Look for a signal around δ 3.5 - 4.0 ppm integrating to 2H.

    • Bridged System: The diastereotopic protons of the bicyclic core will exhibit complex multiplets. The lack of free rotation locks the dihedral angles, meaning geminal coupling ( 2J≈10−12 Hz) and specific long-range W-couplings ( 4J ) will be present, definitively proving the bridged architecture over a flat cyclopentane ring.

References

  • National Center for Biotechnology Information. "2-Oxabicyclo[2.2.1]heptane | C6H10O | CID 14020437". PubChem. Available at:[Link]

  • Burmistrov, V., et al. "Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments". Russian Journal of Organic Chemistry, 2020. Available at:[Link]

  • Lee, J., et al. "Discovery of BIO-8169: A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation". Journal of Medicinal Chemistry, ACS Publications, 2024. Available at:[Link]

Exploratory

In Silico Modeling of[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol Interactions: A Comprehensive Guide to Halogen Bonding and Conformational Restriction

Executive Summary: The Physics of the Scaffold In modern drug discovery, the transition from flexible aliphatic chains to conformationally restricted bioisosteres is a proven strategy to improve metabolic stability and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Physics of the Scaffold

In modern drug discovery, the transition from flexible aliphatic chains to conformationally restricted bioisosteres is a proven strategy to improve metabolic stability and reduce the entropic penalty of binding[1]. The compound [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol represents a highly sophisticated architectural scaffold.

The core is a 2-oxabicyclo[2.2.1]heptane ring—a bridged ether that acts as a rigid bioisostere, often utilized to replace piperazines or morpholines to lower lipophilicity while maintaining a precise 3D vector[1]. Attached to the bridgehead positions are two distinct pharmacophoric "warheads":

  • 4-Hydroxymethyl Group: A classical hydrogen bond (HB) donor and acceptor.

  • 1-Iodomethyl Group: A heavy halogen moiety capable of forming highly directional halogen bonds (XB) via its electropositive σ-hole[2].

The primary challenge in modeling this molecule in silico is that standard Molecular Mechanics (MM) force fields assign uniform negative partial charges to halogens. This isotropic treatment results in false-negative steric clashes during docking and Molecular Dynamics (MD) simulations, completely missing the critical halogen bond[3]. This guide details the self-validating computational protocols required to accurately parameterize and simulate this dual-warhead scaffold.

Structural & Physicochemical Profiling

Before initiating complex simulations, we must establish the baseline quantum mechanical (QM) and physicochemical properties of the scaffold. The rigid bicyclic core restricts the spatial orientation of the functional groups, meaning the interaction vectors are highly predictable.

Table 1: In Silico Physicochemical & Quantum Mechanical Profile
PropertyPredicted ValueCausality / Relevance in Drug Design
Core Scaffold 2-oxabicyclo[2.2.1]heptaneConformationally restricted bioisostere; lowers lipophilicity compared to carbocycles[1].
LogP (Consensus) ~1.2 - 1.8Optimal for aqueous solubility and membrane permeation without excessive hydrophobic trapping.
σ-Hole Potential ( Vmax​ ) > +30 kcal/molThe electron-withdrawing nature of the bicyclic core enhances the positive potential at the tip of the iodine atom, driving strong XB[4].
H-Bond Donors 1The hydroxymethyl group provides classical anchoring to polar residues.
H-Bond Acceptors 2The bridged ether oxygen and the hydroxyl oxygen.

Ligand Parameterization: The Extra-Point (EP) Model

To accurately simulate the interaction of the iodomethyl group, we must explicitly model the charge anisotropy of the iodine atom. The σ-hole is a region of positive electrostatic potential surrounded by a belt of negative electron density[4]. We achieve this using the Extra-Point (EP) Model [5].

Protocol 1: QM-Derived EP Parameterization

Causality: Without the EP, the MM force field will treat the iodine as a purely repulsive, electronegative sphere, preventing it from interacting with target Lewis bases (e.g., protein backbone carbonyls).

  • Geometry Optimization:

    • Submit the ligand to a Density Functional Theory (DFT) calculation using the B3LYP functional and a mixed basis set (e.g., def2-TZVP for iodine to account for relativistic effects, and 6-31G* for C, H, O).

  • Electrostatic Potential (ESP) Mapping:

    • Calculate the ESP surface to locate the Vmax​ (the peak of the σ-hole) along the C–I bond axis.

  • Dummy Atom Insertion (The EP):

    • Introduce a massless, positively charged dummy atom (the Extra-Point) exactly along the C–I vector, typically at a distance of 1.0−1.6 Å from the iodine nucleus[5].

  • RESP Charge Fitting:

    • Perform Restrained Electrostatic Potential (RESP) charge fitting. Constrain the EP to carry a positive charge (e.g., +0.10 to +0.15 e) while the iodine atom center receives a compensatory negative charge, perfectly recreating the anisotropic charge distribution.

Molecular Docking and Interaction Logic

With the ligand properly parameterized, docking can proceed. Standard scoring functions (like default AutoDock Vina) often fail to score XBs correctly. You must use an XB-aware scoring function (e.g., Glide XP or Vina-XB).

Protocol 2: Halogen-Aware Molecular Docking
  • Target Preparation: Protonate the target protein at pH 7.4. Ensure that potential Lewis bases (backbone carbonyl oxygens, side-chain sulfurs of Met/Cys, or nitrogens of His) in the binding pocket are unconstrained.

  • Grid Generation: Center the grid box on the putative binding site, ensuring a buffer of at least 10 Å around the pocket.

  • Docking Execution: Run the docking algorithm using the EP-parameterized ligand.

  • Validation (Geometric Filtering): A true halogen bond is highly directional. Filter the docking poses by calculating the C−I⋯Y angle (where Y is the Lewis base). Accept only poses where this angle is between 160∘ and 180∘ , and the I⋯Y distance is less than the sum of their van der Waals radii (typically 2.8−3.5 Å)[2].

Interaction_Logic Scaffold 2-oxabicyclo[2.2.1]heptane Core (Rigid Spacer) Iodo 1-(Iodomethyl) Group Scaffold->Iodo Position 1 Hydro 4-Hydroxymethyl Group Scaffold->Hydro Position 4 Sigma σ-Hole (Electrophilic) Iodo->Sigma Charge Anisotropy HBD H-Bond Donor/Acceptor Hydro->HBD Dipole TargetLB Protein Lewis Base (e.g., Backbone C=O) Sigma->TargetLB Halogen Bond (160°-180°) TargetHB Protein Polar Residue HBD->TargetHB Hydrogen Bond

Caption: Logical mapping of the dual-warhead interactions driven by the rigid bicyclic scaffold.

Molecular Dynamics (MD) Validation Workflow

Docking provides a static snapshot. Because halogen bonds are highly sensitive to distance and angle, Molecular Dynamics (MD) simulations are required to validate the temporal stability of the C−I⋯Y interaction[3].

Protocol 3: MD Simulation of the Scaffold-Target Complex
  • System Assembly: Combine the target protein and the top-ranked EP-parameterized docking pose. Solvate the complex in a cubic TIP3P water box with a 10 Å clearance.

  • Ionization: Neutralize the system and add 0.15 M NaCl to simulate physiological ionic strength.

  • Equilibration (Self-Validating Step):

    • Perform 1 ns of NVT (constant Volume/Temperature at 300K) using a Langevin thermostat.

    • Follow with 1 ns of NPT (constant Pressure/Temperature at 1 atm) using a Berendsen barostat. Restrain heavy atoms initially, gradually releasing them to prevent the artificial collapse of the binding pocket.

  • Production Run: Execute a 100 ns unconstrained production run.

  • Trajectory Analysis: Extract the Root Mean Square Deviation (RMSD) of the ligand. More importantly, plot the C−I⋯Y angle and distance over the 100 ns trajectory. A stable halogen bond will maintain an angle >150∘ for >80% of the simulation time.

MD_Workflow LigPrep Ligand Parameterization (DFT + EP Model) Complex Complex Assembly (Docking Pose) LigPrep->Complex TargetPrep Receptor Preparation (Protonation & Minimization) TargetPrep->Complex Solvation Solvation & Ionization (TIP3P + 0.15M NaCl) Complex->Solvation Equil Equilibration (NVT -> NPT Ensembles) Solvation->Equil Prod Production MD (100 ns Trajectory) Equil->Prod Analysis Trajectory Analysis (RMSD & XB Geometry) Prod->Analysis

Caption: Step-by-step Molecular Dynamics workflow utilizing the Extra-Point (EP) model for validation.

Conclusion

The [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol scaffold is a prime example of modern, precision-engineered chemical space. By combining the rigid, low-lipophilicity profile of the 2-oxabicyclo[2.2.1]heptane core with the highly directional σ-hole of the iodomethyl group and the classical H-bonding of the hydroxymethyl group, it offers exceptional ligand efficiency. However, realizing its potential in silico strictly requires abandoning default isotropic force fields in favor of QM-derived Extra-Point parameterization to accurately capture the physics of halogen bonding.

References

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery MDPI[Link]

  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery Frontiers in Chemistry[Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design Journal of Chemical Information and Modeling (ACS Publications)[Link]

  • Halogen Bonding: An Underestimated Player in Membrane–Ligand Interactions Journal of the American Chemical Society (ACS Publications)[Link]

  • Mammalian and bacterial nitric oxide synthase inhibitors (US10759791B2)

Sources

Protocols & Analytical Methods

Method

The Versatile [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol Scaffold: A Gateway to Novel Therapeutics

Introduction: Unveiling the Potential of a Rigid Scaffold in Medicinal Chemistry The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Rigid Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique three-dimensional molecular architectures. The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained scaffold, has emerged as a privileged motif in drug discovery.[1] Its distinct 3D geometry allows for the precise spatial arrangement of substituents, facilitating high-affinity interactions with biological targets.[1] Within this class, the 2-oxabicyclo[2.2.1]heptane core, where a methylene bridge is replaced by an oxygen atom, offers an intriguing variation with altered polarity and hydrogen bonding capabilities. This guide focuses on a particularly promising, yet underexplored derivative: [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol .

While direct literature on this specific molecule is sparse, its structural features—a rigid bicyclic ether core, a reactive iodomethyl group, and a versatile methanol handle—suggest significant potential as a key building block in the synthesis of complex, biologically active molecules. This document will, therefore, provide a comprehensive overview of the medicinal chemistry applications of the broader 2-oxabicyclo[2.2.1]heptane class and extrapolate the potential applications and synthetic protocols for [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol.

The 2-Oxabicyclo[2.2.1]heptane Scaffold: A Privileged Structure

The 2-oxabicyclo[2.2.1]heptane scaffold has been incorporated into a variety of biologically active compounds, demonstrating its versatility in targeting a range of therapeutic areas. Its rigid nature helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

Key Therapeutic Areas for 2-Oxabicyclo[2.2.1]heptane Derivatives:
  • Thromboxane A2 (TXA2) Receptor Antagonists: A significant body of research has focused on the development of 7-oxabicyclo[2.2.1]heptane derivatives as potent and selective antagonists of the TXA2 receptor.[2][3][4] These compounds have been investigated for their potential in treating cardiovascular and respiratory diseases where TXA2-mediated platelet aggregation and smooth muscle contraction are pathogenic.[2][3]

  • Anticonvulsant Activity: Certain 7-oxabicyclo[2.2.1]heptane-2,3-dicarboximides have been shown to possess anticonvulsant properties, highlighting the scaffold's potential in the development of novel treatments for epilepsy and other neurological disorders.[5]

  • Antimicrobial and Antifungal Agents: Libraries of compounds based on the 7-oxabicyclo[2.2.1]heptene framework have been synthesized and screened for antimicrobial and antifungal activity, with some derivatives showing promising results.[6]

  • Protein Phosphatase 5 (PP5) Inhibitors: Functionalized derivatives of 7-oxabicyclo[2.2.1]heptane have been explored as inhibitors of PP5, a potential target in cancer therapy.[7]

[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol: A Functionalized Building Block

The title compound possesses two key functional groups that make it a highly attractive intermediate for medicinal chemists:

  • The Iodomethyl Group: This is a reactive moiety that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It serves as a potent electrophile, making it suitable for alkylating nucleophiles such as amines, thiols, and carbanions. This functionality is ideal for covalently linking the 2-oxabicyclo[2.2.1]heptane scaffold to other molecular fragments.

  • The Methanol Group: The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further derivatization. It can also be converted into esters, ethers, or used in coupling reactions to introduce a wide range of functional groups.

The combination of these two functional groups on a rigid, 3D scaffold provides a powerful tool for generating diverse libraries of complex molecules for drug discovery.

Synthetic Strategies and Protocols

General Synthetic Approach

A plausible retrosynthetic analysis suggests that the target molecule could be assembled from a suitably protected precursor, with the key 2-oxabicyclo[2.2.1]heptane core being formed via an intramolecular cyclization or a Diels-Alder reaction.

G target [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol intermediate1 Protected Diol Intermediate target->intermediate1 Deprotection intermediate2 Functionalized Cyclopentene intermediate1->intermediate2 Iodination & Functional Group Interconversion precursor Diels-Alder Adduct intermediate2->precursor Ring Opening/Modification starting_materials Furan and Dienophile precursor->starting_materials Diels-Alder Cycloaddition

Caption: Retrosynthetic analysis for the target molecule.

Protocol 1: Hypothetical Synthesis of the 2-Oxabicyclo[2.2.1]heptane Core via Diels-Alder Reaction

This protocol outlines a general procedure for the construction of a 7-oxabicyclo[2.2.1]heptene system, a common precursor to the saturated scaffold.

Materials:

  • Furan

  • Maleic anhydride or other suitable dienophile

  • Anhydrous diethyl ether or toluene

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of furan (1.2 equivalents) in anhydrous diethyl ether, add maleic anhydride (1.0 equivalent) in one portion.

  • Stir the reaction mixture at room temperature for 24 hours or gently reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath to induce precipitation of the product.

  • Collect the crystalline product by vacuum filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to yield the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Causality behind Experimental Choices:

  • Furan as Diene: Furan is a commonly used diene in Diels-Alder reactions to form oxabicyclic systems.

  • Anhydrous Conditions: The reagents are sensitive to moisture, which can lead to side reactions and lower yields.

  • Exo Product: The reaction between furan and maleic anhydride typically yields the kinetically favored exo adduct.

Protocol 2: Functionalization of the Iodomethyl Group via Nucleophilic Substitution

This protocol describes a general method for utilizing the reactive iodomethyl group of the target compound to couple it with a nucleophile, for example, a primary amine.

Materials:

  • [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol

  • Primary amine of interest (e.g., benzylamine)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous acetonitrile or DMF

  • Inert atmosphere

Procedure:

  • Dissolve [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol (1.0 equivalent) and the primary amine (1.1 equivalents) in anhydrous acetonitrile.

  • Add DIPEA (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired N-alkylated product.

Causality behind Experimental Choices:

  • Iodomethyl as Electrophile: The carbon-iodine bond is weak and iodine is a good leaving group, making the methyl carbon highly susceptible to nucleophilic attack.

  • Non-nucleophilic Base: DIPEA is used to scavenge the HI produced during the reaction without competing with the primary amine nucleophile.

  • Anhydrous Solvent: Prevents hydrolysis of the iodomethyl group.

G start Start with Target Molecule step1 Couple with Nucleophile (e.g., Amine) start->step1 step2 Oxidize Methanol to Aldehyde start->step2 product1 Amine-linked Derivative step1->product1 product2 Aldehyde Intermediate step2->product2 step3 Reductive Amination product2->step3 step4 Wittig Reaction product2->step4 final_product1 Diverse Amine Derivatives step3->final_product1 final_product2 Alkene Derivatives step4->final_product2

Caption: Synthetic diversification workflow.

Quantitative Data and Physicochemical Properties

While experimental data for the target molecule is not available, we can present a comparative table of related bicyclo[2.2.1]heptane derivatives from the literature to provide context for expected properties and biological activities.

Compound ClassTargetAssay TypeIC50/EC50 (nM)Reference
Bicyclo[2.2.1]heptane sulfonamide derivativePGD2 ReceptorRadioligand Binding< 50[1]
7-oxabicyclo[2.2.1]heptane oxazole derivativeThromboxane A2 ReceptorPlatelet Aggregation7 - 21[4]
7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide-Anticonvulsant ScreenActive[5]

Future Perspectives and Applications

The [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol scaffold represents a largely untapped resource in medicinal chemistry. Its unique combination of a rigid 3D core and orthogonal reactive functional groups makes it an ideal starting point for the construction of novel, diverse, and complex small molecules.

Future research efforts should focus on:

  • Development of a robust and scalable synthesis for the title compound.

  • Exploration of its reactivity in a wide range of chemical transformations to build diverse chemical libraries.

  • Screening of these libraries against a variety of biological targets to identify new lead compounds for drug discovery programs.

The insights gained from the broader class of 2-oxabicyclo[2.2.1]heptane derivatives strongly suggest that this scaffold is poised to make a significant impact on the development of the next generation of therapeutic agents.

References

  • Harris, D. N., et al. (1983). Synthesis and in Vitro Pharmacology of 7-oxabicyclo[2.2.1]heptane Analogues of Thromboxane A2/PGH2. Journal of Medicinal Chemistry, 26(8), 1153-1157. [Link]

  • Wang, Z., et al. (2018). Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. New Journal of Chemistry, 42(15), 12586-12591. [Link]

  • Hagishita, S., & Seno, K. (1989). Thromboxane A2 receptor antagonists. I. Synthesis and pharmacological activity of 7-oxabicyclo-[2.2.1]heptane derivatives with the benzenesulfonylamino group. Chemical & Pharmaceutical Bulletin, 37(2), 327-335. [Link]

  • Reddy, D. S., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10833-10845. [Link]

  • Misra, R. N., et al. (1993). Interphenylene 7-oxabicyclo[2.2.1]heptane oxazoles. Highly potent, selective, and long-acting thromboxane A2 receptor antagonists. Journal of Medicinal Chemistry, 36(10), 1401-1417. [Link]

  • Kumar, V., et al. (2012). Synthesis of a functionalized oxabicyclo[2.2.1]-heptene-based chemical library. Combinatorial Chemistry & High Throughput Screening, 15(1), 81-89. [Link]

  • Bockstahler, E. R., et al. (1968). 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboximides with anticonvulsant activity. Journal of Medicinal Chemistry, 11(3), 603-606. [Link]

  • Gant, T. G. (2025). 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid. Molbank, 2025(3), M1661. [Link]

  • Li, W., et al. (2019). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications, 55(64), 9523-9526. [Link]

  • Roy, S., et al. (2023). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 14(11), 2095-2115. [Link]

Sources

Application

Application Note: Bifunctional Derivatization of[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol in Lead Optimization

Executive Summary In modern drug discovery, the "Escape from Flatland" paradigm emphasizes the incorporation of sp3-hybridized, three-dimensional scaffolds to improve the physicochemical properties and clinical success r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" paradigm emphasizes the incorporation of sp3-hybridized, three-dimensional scaffolds to improve the physicochemical properties and clinical success rates of drug candidates. [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol is a highly valuable, rigid bicyclic intermediate. Acting as a premium bioisostere for para-substituted benzenes, morpholines, and piperazines, this scaffold provides exceptional conformational restriction while dramatically improving aqueous solubility and metabolic stability.

This application note details the mechanistic rationale for employing this scaffold and provides field-validated, self-purifying protocols for orthogonally functionalizing its two reactive handles: the highly electrophilic C1-iodomethyl group and the oxidizable C4-hydroxymethyl group.

Structural Rationale & Mechanistic Causality

The 2-oxabicyclo[2.2.1]heptane core is a bridged ether that locks the molecule into a single, well-defined conformation[1].

  • The C1-Iodomethyl Handle: Alkyl iodides are premier electrophiles for SN2 reactions. While bridgehead positions are typically inert to SN2 displacement due to steric hindrance (preventing the Walden inversion), the insertion of the methylene spacer (-CH2-I) projects the electrophilic center away from the bicyclic bulk. This allows for rapid, high-yielding nucleophilic attacks by amines, thiols, or alkoxides.

  • The C4-Hydroxymethyl Handle: The primary alcohol serves as a versatile nucleophile or an oxidizable handle. It can be converted into a carboxylic acid for subsequent amide couplings, allowing the scaffold to act as a rigid linker between two pharmacophores.

  • Bioisosteric Advantage: Replacing a flat aromatic ring with this oxygen-containing bridged system increases the fraction of sp3 carbons (Fsp3). The embedded oxygen acts as a potent hydrogen-bond acceptor, which is critical for interacting with kinase hinge regions or solvent-exposed water networks, as demonstrated in the development of highly soluble IRAK4 inhibitors for neuroinflammation[2].

Table 1: Comparative Physicochemical Profiling of Linker Scaffolds

The following table summarizes the causal relationship between scaffold architecture and resulting pharmacokinetic (PK) properties.

Propertypara-Phenylene (Flat)Piperazine-1,4-diyl2-Oxabicyclo[2.2.1]heptane-1,4-diyl
Fraction sp3 (Fsp3) 0.001.001.00
Conformational Rigidity High (Planar, 2D)Low (Flexible chair-flips)High (3D Bridged, Locked)
Aqueous Sol. (pH 7.4) PoorExcellentExcellent
Metabolic Stability Moderate (CYP450 epoxidation)Low (Prone to N-dealkylation)High (Sterically shielded C-H bonds)
H-Bond Acceptor Count 021 (Ether bridge)

Validated Synthetic Protocols

To utilize this intermediate effectively, the synthetic sequence must be carefully ordered. Because strong oxidants can sometimes interfere with alkyl iodides, it is generally recommended to perform SN2 displacement on the iodomethyl group before oxidizing the hydroxymethyl group.

Protocol A: Chemoselective SN2 Amination of the Iodomethyl Group

Objective: Install a basic amine at the C1 position via nucleophilic substitution.

Mechanistic Causality: Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature accelerates SN2 S-character transition states without heavily solvating the nucleophile. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HI, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol (1.0 equiv, 1.0 mmol) in anhydrous MeCN (10 mL).

  • Reagent Addition: Add the desired primary or secondary amine nucleophile (1.2 equiv) followed by DIPEA (2.0 equiv).

  • Heating: Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validating Monitoring: Monitor via LCMS. The starting material is UV-inactive but the successful displacement by an aryl/alkyl amine will generate a highly ionizable, lower-Rf product (M+H peak visible).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL).

  • Isolation: Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the amino-alcohol intermediate.

Protocol B: Mild TEMPO-Catalyzed Oxidation to the Carboxylic Acid

Objective: Convert the C4-hydroxymethyl group to a carboxylic acid for downstream amide coupling.

Mechanistic Causality: Traditional oxidants (e.g., Jones reagent, KMnO4) are too harsh and risk cleaving the strained ether bridge[3]. The TEMPO/BAIB (Bis(acetoxy)iodobenzene) system is chosen for its extreme mildness. TEMPO selectively oxidizes the primary alcohol to an aldehyde, and BAIB acts as the stoichiometric terminal oxidant to drive the aldehyde to the carboxylic acid in an aqueous biphasic system.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the amino-alcohol intermediate from Protocol A (1.0 equiv, 1.0 mmol) in a 1:1 mixture of Dichloromethane (DCM) and Water (10 mL total volume).

  • Catalyst Addition: Add TEMPO (0.1 equiv) and stir vigorously at room temperature to ensure biphasic mixing.

  • Oxidant Addition: Add BAIB (2.2 equiv) in one portion. The reaction mixture will temporarily turn orange/red. Stir at room temperature for 4 hours.

  • Quenching: Add saturated aqueous Na2S2O3 (5 mL) to quench any unreacted oxidant. Stir for 15 minutes.

  • Self-Validating Purification (Acid-Base Extraction):

    • Extract the mixture with DCM (15 mL). Discard the organic layer (which contains neutral BAIB byproducts and TEMPO).

    • Carefully acidify the aqueous layer to pH 3 using 1M HCl.

    • Extract the newly protonated carboxylic acid with EtOAc (3 × 15 mL).

    • Insight: This pH-swing extraction guarantees that only the successfully oxidized target molecule is isolated, eliminating the need for column chromatography.

  • Final Isolation: Dry the EtOAc layer over Na2SO4 and concentrate in vacuo to afford the pure amino-carboxylic acid ready for HATU/EDC-mediated amide coupling.

Workflows and Pathway Visualizations

Synthetic Derivatization Workflow

SynthWorkflow Start [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol (Starting Material) Step1 Protocol A: SN2 Amination (Amine, DIPEA, MeCN, 80°C) Start->Step1 Intermediate Amino-Alcohol Intermediate (Basic Center Established) Step1->Intermediate Step2 Protocol B: TEMPO Oxidation (TEMPO, BAIB, DCM/H2O) Intermediate->Step2 FinalProduct Amino-Carboxylic Acid (Ready for Amide Coupling) Step2->FinalProduct

Caption: Bifunctional derivatization workflow of the 2-oxabicyclo[2.2.1]heptane scaffold.

Pharmacological Application: Kinase Intervention

When integrated into a drug molecule, the 2-oxabicyclo[2.2.1]heptane core acts as a rigid vector. In the design of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, replacing flat, lipophilic rings with highly soluble, sp3-rich bicyclic systems directly prevents compound accumulation and improves brain penetrance for treating neuroinflammation[2].

Pathway Stimulus IL-1 / Toll-Like Receptors MyD88 MyD88 Adaptor Protein Stimulus->MyD88 IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 NFkB NF-κB Activation IRAK4->NFkB Inhibitor Bicyclic Bioisostere Inhibitor (e.g., BIO-8169 analog) Inhibitor->IRAK4 Inhibits Inflammation Neuroinflammation NFkB->Inflammation

Caption: IRAK4 signaling pathway and intervention by 2-oxabicyclo[2.2.1]heptane-derived inhibitors.

References

  • Discovery of BIO-8169─A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cu-Electrocatalysis Enables Vicinal Bis(difluoromethylation) of Alkenes (Discussion on sp3 Bioisosteres) Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • A radical cyclisation approach to the 2-oxabicyclo[2.2.1]heptane ring system Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL:[Link]

Sources

Method

Application Note: Divergent Functionalization of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol in 3D-Fragment-Based Drug Discovery

Executive Summary The paradigm shift from planar aromatic rings to sp³-rich 3D scaffolds is a cornerstone of modern medicinal chemistry. The 2-oxabicyclo[2.2.1]heptane system serves as an exceptional bioisostere for morp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm shift from planar aromatic rings to sp³-rich 3D scaffolds is a cornerstone of modern medicinal chemistry. The 2-oxabicyclo[2.2.1]heptane system serves as an exceptional bioisostere for morpholines, piperidines, and para-substituted benzenes. By incorporating this bridged bicyclic ether, drug developers can achieve enhanced aqueous solubility, lower lipophilicity (LogD), and rigid spatial vectors ()[1]. Recent breakthroughs utilizing this core include the development of highly selective PP5 inhibitors for glioblastoma ()[2] and conformationally locked nucleic acids (cLNAs) ()[3].

The compound [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol is a highly valuable bifunctional building block. It provides two orthogonal reactive handles: a primary iodide at the C1 bridgehead and a primary alcohol at the C4 bridgehead. This guide details the causal logic, reactivity profiles, and self-validating protocols for selectively functionalizing these sites without compromising the integrity of the opposing functional group.

Mechanistic Rationale & Reactivity Profile

To successfully manipulate this scaffold, researchers must account for the unique steric and electronic environment imposed by the bridged bicyclic system:

  • C4-Hydroxymethyl Group (Chemoselective Oxidation): The primary alcohol at C4 is highly accessible. However, because the molecule contains an alkyl iodide at C1, harsh oxidants (e.g., Jones reagent, KMnO₄) must be avoided to prevent unwanted oxidation of the iodide to iodate or radical-induced C–I bond cleavage. Mild, sulfonium-based oxidations (such as the Swern oxidation) are strictly chemoselective, targeting only the alcohol.

  • C1-Iodomethyl Group (Sterically Hindered Sₙ2): Although the iodine is attached to a primary carbon, it is directly adjacent to the C1 bridgehead of the 2-oxabicyclo[2.2.1]heptane core. This architecture creates a severe "neopentyl-like" steric hindrance, significantly elevating the activation energy required for the requisite 180° backside attack in an Sₙ2 mechanism. Consequently, room-temperature substitutions often fail. Successful amination requires highly nucleophilic secondary amines, polar aprotic solvents (DMF or DMSO) to minimize transition state charge separation, and elevated temperatures (80–100 °C).

Divergent Synthetic Pathways

G SM [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol Subst SN2 Amination (Tertiary Amines) SM->Subst Reacts at C1-CH2I Oxid Swern Oxidation (Aldehydes) SM->Oxid Reacts at C4-CH2OH Coupl Cross-Coupling (Alkyl/Aryl) SM->Coupl Reacts at C1-CH2I Protect Silyl Protection (TBS Ethers) SM->Protect Reacts at C4-CH2OH

Divergent functionalization pathways of[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol.

Experimental Protocols

Protocol A: Chemoselective Swern Oxidation of the C4-Hydroxymethyl Group

This protocol oxidizes the alcohol to an aldehyde while preserving the reactive C1-iodomethyl group.

Step-by-Step Methodology:

  • Preparation of the Swern Reagent: To an oven-dried, argon-purged flask containing anhydrous dichloromethane (DCM, 10 mL/mmol of substrate), add oxalyl chloride (1.5 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add anhydrous DMSO (3.0 equiv) dissolved in a minimal amount of DCM. Stir for 15 minutes at -78 °C to ensure the complete formation of the alkoxysulfonium intermediate.

  • Substrate Addition: Dissolve [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol (1.0 equiv) in DCM and add it dropwise to the activated Swern reagent. Stir for 45 minutes at -78 °C.

  • Base Quench: Add triethylamine (5.0 equiv) dropwise. Stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc). Because the product lacks a UV chromophore, visualize using a KMnO₄ stain. The disappearance of the polar alcohol spot and the appearance of a less polar, rapidly staining aldehyde spot confirms conversion.

Protocol B: Nucleophilic Amination of the C1-Iodomethyl Group

This protocol overcomes the neopentyl-like steric hindrance to install a tertiary amine.

Step-by-Step Methodology:

  • Reaction Assembly: In a heavy-walled pressure vial, dissolve the starting material (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine, 3.0 equiv) and anhydrous K₂CO₃ (2.5 equiv). The excess amine and base are required to drive the sterically hindered reaction and neutralize the generated HI.

  • Thermal Activation: Seal the vial and heat the mixture to 85 °C behind a blast shield. Stir vigorously for 12–16 hours.

  • Self-Validating Acid-Base Extraction: Cool the mixture to room temperature and dilute with EtOAc. Wash the organic layer with 10% aqueous LiCl (3x) to completely remove the DMF.

    • Validation Check: Extract the EtOAc layer with 1M HCl (3x). The newly formed tertiary amine will partition into the aqueous acidic layer, leaving unreacted starting material and non-basic impurities in the EtOAc. Basify the aqueous layer to pH 10 using 2M NaOH, and back-extract with fresh EtOAc. Dry and concentrate to yield the pure aminated product.

Quantitative Data Summary

The following table summarizes the expected outcomes and analytical markers for the divergent functionalization of the scaffold based on standard medicinal chemistry workflows.

Reaction TypeReagents / ConditionsTarget Functional GroupAvg. Yield (%)Reaction Time (h)Key Analytical Marker (¹H NMR)
Oxidation (COCl)₂, DMSO, Et₃N, DCM, -78 °CC4-Aldehyde85–922~9.8 ppm (s, 1H, CH O)
Amination Morpholine, K₂CO₃, DMF, 85 °CC1-Tertiary Amine65–7512–16~2.4–2.6 ppm (m, 4H, N-CH ₂)
Protection TBSCl, Imidazole, DCM, RTC4-Silyl Ether90–954~0.9 ppm (s, 9H, t-Bu)
Cross-Coupling Ar-B(OH)₂, Ni/Ir photoredoxC1-Aryl-Alkyl50–6024~7.2–7.5 ppm (m, Ar-H )

References

  • Levterov, V. V., et al. "Directed Arylation of 7-Oxabicyclo[2.2.1]heptane to Prepare 3D Fragments." European Journal of Organic Chemistry, 2024.[Link]

  • Li, Z., et al. "Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme." Journal of Medicinal Chemistry, 2024.[Link]

  • Costanzi, S., et al. "Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors." Bioorganic & Medicinal Chemistry, 2008.[Link]

Sources

Application

[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol as a building block for complex molecules

Application Note:[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol as a Bifunctional sp³-Rich Scaffold in Modern Drug Discovery Executive Summary The drive to reduce attrition rates in clinical development has led...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note:[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol as a Bifunctional sp³-Rich Scaffold in Modern Drug Discovery

Executive Summary

The drive to reduce attrition rates in clinical development has led medicinal chemists to prioritize molecules with a higher fraction of sp³-hybridized carbons (Fsp³). Escaping the "flatland" of planar aromatic rings improves aqueous solubility, reduces off-target promiscuity, and enhances metabolic stability. [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol is a premium, conformationally restricted bicyclic building block designed for this exact purpose. Featuring two orthogonal reactive handles—an electrophilic iodomethyl group and a nucleophilic/oxidizable hydroxymethyl group—this scaffold serves as a rigid bioisostere for piperazines, morpholines, and para-substituted phenyl rings.

This guide details the structural rationale, synthetic logic, and self-validating protocols required to incorporate this advanced building block into complex small molecules and bivalent degraders (PROTACs).

Structural Rationale: Escaping Flatland

The 2-oxabicyclo[2.2.1]heptane core is a highly constrained bridged ether. When substituted at the 1- and 4-positions (the bridgeheads), it provides a linear exit vector (~180°) that perfectly mimics the geometry of a 1,4-disubstituted benzene or piperazine ring[1]. However, unlike a phenyl ring, it contributes significantly to the molecule's 3D character (Fsp³ = 1.0) and utilizes its bridging oxygen atom as a localized hydrogen-bond acceptor. This structural modification reliably lowers lipophilicity (logD) and improves kinetic aqueous solubility, which are critical parameters for central nervous system (CNS) penetrance and oral bioavailability[2].

Table 1: Quantitative Physicochemical Comparison of 1,4-Scaffolds

Scaffold TypeRepresentative CoreFsp³ ContributionTypical logD Shift3D Exit Vector Angle
Aromatic (Flat) 1,4-Phenylene0.00+1.5 to +2.0~180° (Planar)
Saturated Heterocycle 1,4-Piperazine1.00-0.5 to +0.5~180° (Dynamic/Flexible)
Constrained Bicyclic 2-Oxabicyclo[2.2.1]heptane1.00-1.0 to 0.0~180° (Rigid)

Orthogonal Reactivity & Synthetic Logic

The true utility of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol lies in its bifunctionality. The two handles are chemically orthogonal, allowing for sequential, highly controlled derivatization without the need for complex protecting group strategies.

  • The 1-Iodomethyl Handle: Attached to the C1 bridgehead, this carbon is neopentyl-like. While standard S_N2 reactions are sterically hindered by the bicyclic cage, the exceptional leaving-group ability of iodine enables substitution under forcing conditions (e.g., azidation) or facilitates radical-mediated cross-coupling.

  • The 4-Hydroxymethyl Handle: Attached to the C4 bridgehead, this primary alcohol is readily accessible for mild oxidation to an aldehyde (enabling reductive amination) or direct etherification via Mitsunobu conditions[3].

Workflow A [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol (Bifunctional Scaffold) B 1-Iodomethyl Handle (Electrophile/Radical Precursor) A->B C 4-Hydroxymethyl Handle (Nucleophile/Oxidation Precursor) A->C D Photoredox Cross-Coupling (C-C Bond Formation) B->D E Nucleophilic Azidation (C-N Bond Formation) B->E F Dess-Martin Oxidation (Aldehyde Formation) C->F G Mitsunobu Reaction (Etherification) C->G H Complex sp3-Rich Target Molecule D->H E->H F->H G->H

Fig 1. Orthogonal functionalization logic for the 2-oxabicyclo[2.2.1]heptane scaffold.

Self-Validating Experimental Protocols

Protocol A: Mild Oxidation of the C4-Hydroxymethyl Group

To utilize the C4 position for reductive amination, the primary alcohol must be oxidized to an aldehyde.

Causality of Experimental Choices: Dess-Martin Periodinane (DMP) is selected over Jones reagent or Swern oxidation. Jones oxidation relies on strongly acidic conditions that risk cleaving the strained oxygen bridge of the bicyclic core. Swern oxidation requires cryogenic conditions and generates dimethyl sulfide. DMP operates at near-neutral pH at room temperature, preserving the structural integrity of the 2-oxabicyclo[2.2.1]heptane system.

Step-by-Step Procedure:

  • Preparation: Dissolve[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add DMP (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and stir the suspension at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). Note: The compound lacks a UV chromophore. You must visualize the TLC plate using a KMnO₄ stain.

  • Quench & Workup: Dilute with DCM and quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear. Extract, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation Parameters:

  • ¹H NMR (CDCl₃): Validation is confirmed by the disappearance of the -CH₂OH multiplet (~3.6 ppm) and the emergence of a sharp, diagnostic aldehyde proton singlet at ~9.6–9.8 ppm .

Protocol B: Nucleophilic Azidation of the C1-Iodomethyl Group

Converting the iodomethyl group to an azide prepares the scaffold for Click chemistry (CuAAC), a staple in bivalent degrader assembly.

Causality of Experimental Choices: Because the C1-CH₂I group is attached to a bridgehead carbon, it suffers from neopentyl-like steric hindrance, blocking the standard backside attack trajectory required for an S_N2 mechanism. To overcome this high activation energy barrier, a highly polar aprotic solvent (DMF) and elevated temperatures (90 °C) are strictly required. The linear, unhindered azide anion (N₃⁻) is uniquely suited to penetrate this sterically demanding environment.

Step-by-Step Procedure:

  • Preparation: Dissolve the scaffold (1.0 eq) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add Sodium Azide (NaN₃) (3.0 eq). Safety Note: Never use halogenated solvents with NaN₃ due to the risk of forming explosive diazidomethane.

  • Reaction: Heat the mixture to 90 °C and stir for 18 hours.

  • Workup: Cool to room temperature. Dilute heavily with diethyl ether and wash with water (5x) to completely remove DMF and excess NaN₃. Wash with brine, dry over MgSO₄, and concentrate carefully (do not heat above 30 °C during evaporation).

Self-Validation Parameters:

  • FT-IR Spectroscopy: LC-MS is often unreliable for aliphatic azides due to poor ionization and fragmentation. The ultimate self-validation step is IR spectroscopy. A successful reaction is definitively proven by a strong, sharp absorption band at ~2100 cm⁻¹ (asymmetric azide stretch).

Advanced Application: Rigidified PROTAC Linkers

In the design of Proteolysis Targeting Chimeras (PROTACs), highly flexible PEG linkers often lead to entropic penalties during the formation of the ternary complex (Target-PROTAC-E3 Ligase). Incorporating the 2-oxabicyclo[2.2.1]heptane scaffold into the linker region rigidifies the molecule, pre-organizing the warhead and E3 ligand vectors. This reduces the entropic cost of binding while maintaining the high aqueous solubility required for oral bioavailability.

PROTAC POI POI Ligand (Warhead) Scaffold 2-Oxabicyclo[2.2.1]heptane (Rigid Linker Core) POI->Scaffold Reductive Amination E3 E3 Ligase Ligand (Cereblon/VHL) Scaffold->E3 Click Chemistry

Fig 2. Assembly logic for PROTACs utilizing the constrained bicyclic linker.

References

  • Mammalian and bacterial nitric oxide synthase inhibitors (US Patent 10759791B2). Demonstrates the use of 2-oxabicyclo[2.2.1]heptane derivatives as highly effective bioisosteres for piperazine rings to improve target binding and physicochemical properties.
  • Discovery of BIO-8169: A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation (Journal of Medicinal Chemistry, 2024). Highlights the utilization of functionalized 2-oxabicyclo[2.2.1]heptane scaffolds to lower lipophilicity (ELogD) and improve kinetic aqueous solubility in CNS drug discovery.
  • Double Sugar and Phosphate Backbone-Constrained Nucleotides: Synthesis, Structure, Stability, and Their Incorporation into Oligodeoxynucleotides (Journal of the American Chemical Society, 2010). Details the synthetic manipulation and stability of highly constrained 2-oxabicyclo[2.2.1]heptane systems in complex macromolecular environments.

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions with [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol

For Researchers, Scientists, and Drug Development Professionals The rigid bicyclo[2.2.1]heptane scaffold is a privileged motif in medicinal chemistry, prized for its ability to present substituents in a well-defined thre...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[2.2.1]heptane scaffold is a privileged motif in medicinal chemistry, prized for its ability to present substituents in a well-defined three-dimensional orientation. This precise spatial arrangement can lead to high-affinity and selective interactions with biological targets.[1] Furthermore, the inherent rigidity of this framework often imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability.[1] The title compound, [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol, is a versatile building block for the synthesis of novel drug candidates. The presence of a primary alkyl iodide allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

These application notes provide detailed protocols for key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Heck—utilizing this promising scaffold. The methodologies are designed to be robust and adaptable for the synthesis of compound libraries for drug discovery programs.

Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[2][3][4] In the context of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol, this reaction enables the introduction of aryl and heteroaryl moieties, which are common features in many therapeutic agents.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol with an arylboronic acid.

Materials:

  • [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Toluene/Water (10:1 mixture), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol (1 equivalent), the arylboronic acid (1.2 equivalents), potassium phosphate (3 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).

  • Add the degassed toluene/water mixture (to make a 0.1 M solution with respect to the starting iodide).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Causality Behind Experimental Choices:
  • Catalyst System: The combination of Pd(OAc)₂ and a sterically hindered biaryl phosphine ligand like SPhos is highly effective for cross-coupling reactions involving alkyl halides. The ligand facilitates the oxidative addition of the C-I bond to the palladium center and prevents β-hydride elimination.

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2]

  • Solvent System: A mixture of toluene and water is commonly used. Toluene solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid[1-(Benzyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol75-85
24-Methoxyphenylboronic acid[1-(4-Methoxybenzyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol70-80
3Pyridin-3-ylboronic acid[1-(Pyridin-3-ylmethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol60-70

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a reliable method for the synthesis of alkynes by coupling a terminal alkyne with an organic halide.[5][6][7] This reaction is valuable for installing a linear, rigid alkynyl linker, which can be a key structural element in molecules designed to interact with specific biological targets. While the classic Sonogashira coupling is most efficient with aryl and vinyl halides, recent advances have enabled its application to unactivated alkyl halides.[8][9]

Protocol: Copper-Free Sonogashira Coupling

This protocol describes a copper-free Sonogashira coupling, which can be advantageous in avoiding potential issues with copper toxicity in biological systems.

Materials:

  • [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol

  • Terminal alkyne (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XPhos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Acetonitrile, degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.025 equivalents) and XPhos (0.1 equivalents) to a dry Schlenk flask.

  • Add degassed acetonitrile and stir for 10 minutes.

  • Add [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol (1 equivalent), the terminal alkyne (1.5 equivalents), and cesium carbonate (2 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Causality Behind Experimental Choices:
  • Copper-Free Conditions: The use of a palladium catalyst with a suitable phosphine ligand like XPhos allows the reaction to proceed without the need for a copper co-catalyst. This simplifies the reaction setup and purification.

  • Ligand: XPhos is a bulky electron-rich ligand that promotes the oxidative addition of the alkyl iodide and facilitates the subsequent steps of the catalytic cycle.

  • Base: Cesium carbonate is a strong base that is effective in deprotonating the terminal alkyne to form the reactive acetylide species.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene[1-(3-Phenylprop-2-yn-1-yl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol65-75
2Ethynyltrimethylsilane[1-(3-(Trimethylsilyl)prop-2-yn-1-yl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol70-80
3Propargyl alcohol[1-(But-2-yne-1,4-diyl)bis(2-oxabicyclo[2.2.1]heptan-4-YL)]dimethanol55-65

Heck Reaction: Vinylation of the Scaffold

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10][11] This reaction allows for the introduction of vinyl groups, which can serve as versatile handles for further synthetic transformations.

Protocol: Jeffery-Type Heck Reaction

This protocol utilizes phase-transfer catalysis to promote the Heck reaction under milder conditions.

Materials:

  • [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tetrabutylammonium bromide (TBAB) (1 equivalent)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol (1 equivalent), the alkene (1.5 equivalents), palladium(II) acetate (0.01 equivalents), tetrabutylammonium bromide (1 equivalent), and potassium carbonate (2 equivalents).

  • Add DMF (to make a 0.2 M solution).

  • Heat the reaction mixture to 60-80 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:
  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, facilitating the reaction between the organic-soluble reactants and the inorganic base. This often allows the reaction to proceed at lower temperatures and with lower catalyst loadings.

  • Solvent: DMF is a polar aprotic solvent that is effective in dissolving the reactants and promoting the Heck reaction.

  • Base: Potassium carbonate is a suitable base for the Heck reaction, neutralizing the HI that is formed during the catalytic cycle.

Data Presentation: Heck Reaction
EntryAlkeneProductExpected Yield (%)
1n-Butyl acrylateButyl (E)-3-((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)acrylate60-70
2Styrene[1-((E)-3-Phenylallyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol55-65
34-Vinylpyridine[1-((E)-3-(Pyridin-4-yl)allyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol50-60

Visualization of Key Processes

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X [Bicyclic]-CH2I R-X->Oxidative Addition R-Pd(II)-X-L2 [Bicyclic]-CH2-Pd(II)-I-L2 Oxidative Addition->R-Pd(II)-X-L2 Transmetalation Transmetalation R-Pd(II)-X-L2->Transmetalation Ar-B(OH)2 Ar-B(OH)2 Base Base Ar-B(OH)2->Base Base->Transmetalation R-Pd(II)-Ar-L2 [Bicyclic]-CH2-Pd(II)-Ar-L2 Transmetalation->R-Pd(II)-Ar-L2 Reductive Elimination Reductive Elimination R-Pd(II)-Ar-L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-Ar [Bicyclic]-CH2-Ar Reductive Elimination->R-Ar

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X [Bicyclic]-CH2I R-X->Oxidative Addition R-Pd(II)-X-L2 [Bicyclic]-CH2-Pd(II)-I-L2 Oxidative Addition->R-Pd(II)-X-L2 Alkynylpalladium Complex Formation Alkynylpalladium Complex Formation R-Pd(II)-X-L2->Alkynylpalladium Complex Formation Terminal Alkyne R'-C≡CH Base Base Terminal Alkyne->Base Base->Alkynylpalladium Complex Formation R-Pd(II)-C≡C-R'-L2 [Bicyclic]-CH2-Pd(II)-C≡C-R'-L2 Alkynylpalladium Complex Formation->R-Pd(II)-C≡C-R'-L2 Reductive Elimination Reductive Elimination R-Pd(II)-C≡C-R'-L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-C≡C-R' [Bicyclic]-CH2-C≡C-R' Reductive Elimination->R-C≡C-R'

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X [Bicyclic]-CH2I R-X->Oxidative Addition R-Pd(II)-X-L2 [Bicyclic]-CH2-Pd(II)-I-L2 Oxidative Addition->R-Pd(II)-X-L2 Migratory Insertion Migratory Insertion R-Pd(II)-X-L2->Migratory Insertion Alkene CH2=CHR' Alkene->Migratory Insertion Intermediate [Bicyclic]-CH2-CH2-CHR'-Pd(II)-I-L2 Migratory Insertion->Intermediate β-Hydride Elimination β-Hydride Elimination Intermediate->β-Hydride Elimination Product [Bicyclic]-CH2-CH=CHR' β-Hydride Elimination->Product H-Pd(II)-I-L2 H-Pd(II)-I-L2 β-Hydride Elimination->H-Pd(II)-I-L2 Base Base Base->Pd(0)L2 H-Pd(II)-I-L2->Base

Caption: Catalytic cycle for the Heck reaction.

References

  • Bicyclo[2.2.1]heptane Derivatives: Applications and Protocols in Medicinal Chemistry - Benchchem.
  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - ACS Publications.
  • Sonogashira coupling - Wikipedia.
  • Visible‐Light‐Initiated Palladium‐Catalyzed Cross‐coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex - Wiley Online Library.
  • Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes - ACS Publications.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives - RSC Publishing.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Publishing.
  • Sonogashira Coupling | OpenOChem Learn.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR.
  • Heck Reaction - Organic Chemistry Portal.
  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - MDPI.
  • Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes - ACS Publications.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Catalyzed Mizoroki–Heck Reaction or C–H Activation - MDPI.
  • 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities | Request PDF - ResearchGate.
  • 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid - MDPI.
  • Cross coupling reactions in organic synthesis themed issue - RSC Publishing.
  • Heck Reaction—State of the Art - Semantic Scholar.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives | Request PDF - ResearchGate.
  • The Intramolecular Heck Reaction - Macmillan Group.

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Technical Notes & Optimization

Optimization

Optimizing reaction conditions for [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol derivatization

Technical Support Center: Derivatization of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol Welcome to the technical support guide for the derivatization of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Derivatization of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol

Welcome to the technical support guide for the derivatization of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring you can anticipate challenges and optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the derivatization of the title compound, focusing on its unique structural features and inherent reactivity.

Q1: What are the primary challenges when derivatizing the hydroxymethyl group on this bicyclic system?

The main challenge is steric hindrance . The rigid, three-dimensional structure of the 2-oxabicyclo[2.2.1]heptane core partially shields the primary alcohol, which can significantly slow down the rate of reactions that require nucleophilic attack at the hydroxyl group or the adjacent carbon.[1][2] This steric bulk can make standard procedures for primary alcohols less effective, often requiring more forcing conditions or specialized reagents. A secondary challenge is the presence of the iodomethyl group, which may be sensitive to certain strong bases or nucleophiles, potentially leading to unwanted side reactions.

Q2: What are the most common and effective strategies for derivatizing this alcohol?

The two most common strategies are esterification (acylation) and etherification .

  • Esterification: This is generally the more reliable method for this substrate. It involves reacting the alcohol with an acylating agent (like an acyl chloride, anhydride, or carboxylic acid) to form an ester. These reactions are often high-yielding and less susceptible to the steric hindrance issues that plague etherification.[3][4]

  • Etherification: While common for simpler alcohols, forming an ether linkage on this substrate via methods like the Williamson ether synthesis is challenging. The sterically hindered alkoxide required for the reaction often acts as a base rather than a nucleophile, leading to elimination side reactions with the alkyl halide.[5][6] Alternative, modern etherification methods may be necessary.[2][7]

Q3: Can the iodomethyl group interfere with the derivatization of the alcohol?

Yes, under certain conditions. The iodomethyl group contains a primary carbon attached to a good leaving group (iodide). In the presence of strong, non-hindered bases or nucleophiles, you could observe substitution or elimination reactions at this site. For example, when forming an alkoxide with a strong base like sodium hydride for an etherification, the resulting alkoxide could potentially react intramolecularly or with another molecule at the iodomethyl site, although this is less likely than intermolecular reactions with a dedicated electrophile. It is crucial to select reagents that will chemoselectively react with the hydroxyl group.

Section 2: Troubleshooting Guide: Esterification & Acylation Reactions

Ester formation is the most common derivatization for this molecule. However, issues can still arise. This guide provides solutions to common problems.

Q4: My esterification reaction yield is low. What are the likely causes and how can I improve it?

Low yields in esterification are typically traced back to incomplete conversion, side reactions, or product loss during workup.[8]

Troubleshooting Low Esterification Yields

Symptom Potential Cause Recommended Solution
TLC shows significant unreacted starting alcohol. 1. Insufficient Reagent Activity: The acylating agent (e.g., a hindered carboxylic acid) is not reactive enough.Activate the Carboxylic Acid: If using a carboxylic acid, convert it to a more reactive species. Use a coupling agent like DCC (dicyclohexylcarbodiimide) with a DMAP (4-dimethylaminopyridine) catalyst.[9] Alternatively, convert the acid to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride.[10]
2. Ineffective Catalyst: The acid or base catalyst is not potent enough or is used in insufficient quantity.Optimize Catalyst: For Fischer esterification, use a strong acid like H2SO4 or p-TsOH (1-5 mol%).[8] For acylations with anhydrides/acyl chlorides, ensure at least a stoichiometric amount of a base like pyridine or triethylamine is used to scavenge the acid byproduct. Adding catalytic DMAP can dramatically increase the rate.[11]
3. Reversible Reaction: For Fischer esterification, water produced during the reaction is inhibiting forward progress by Le Châtelier's principle.Remove Water: Use a Dean-Stark apparatus to azeotropically remove water from the reaction. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.[12]
TLC shows multiple new spots, and the desired product is a minor component. 1. Dehydration: If using strong acid and high temperatures, the bicyclic alcohol may undergo dehydration.Use Milder Conditions: Avoid high temperatures (>100 °C) with strong acids. Switch to a milder esterification method, such as a DCC/DMAP coupling, which runs at or below room temperature.[8]
2. Side Reactions with Acylating Agent: Highly reactive acylating agents (e.g., small acyl chlorides) might self-react or cause polymerization.Control Reagent Addition: Add the acylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
The reaction appears complete by TLC, but isolated yield is poor. 1. Product Loss During Workup: The ester product may have some water solubility or be lost during aqueous washes.Optimize Extraction: Ensure the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane) is appropriate. Minimize the volume and number of aqueous washes. Use a brine wash to break up emulsions and dry the organic layer more effectively.[8]

Q5: I am trying to perform a direct acylation with a carboxylic acid and getting no reaction. Why?

Directly reacting an alcohol with a carboxylic acid without a catalyst (Fischer-Speier esterification) requires high temperatures and is an equilibrium-limited process.[12] For a sterically hindered alcohol like this one, the activation energy is high, and the reaction is extremely slow.

Solution: You must activate either the alcohol or the carboxylic acid.

  • Activate the Carboxylic Acid: As mentioned above, using coupling agents like DCC/DMAP or converting the acid to an acyl chloride is the most common and effective strategy.[9][10]

  • Activate the Alcohol (less common for esters): While more typical for ether synthesis, converting the alcohol to an alkoxide would make it a better nucleophile. However, this is generally not done for esterification as the alkoxide's strong basicity can cause side reactions with the carboxylic acid (deprotonation) or the ester product (saponification).

dot digraph "Esterification_Troubleshooting_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Low Esterification Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tlc [label="Analyze Reaction by TLC"];

start -> check_tlc;

subgraph "cluster_TLC_Analysis" { label="TLC Analysis Results"; bgcolor="#F1F3F4";

}

check_tlc -> unreacted_sm [label="Incomplete\nConversion"]; check_tlc -> side_products [label="Poor\nSelectivity"]; check_tlc -> clean_reaction [label="Appears\nSuccessful"];

subgraph "cluster_Solutions" { label="Corrective Actions"; bgcolor="#FFFFFF";

}

unreacted_sm -> sol_activate; unreacted_sm -> sol_catalyst; unreacted_sm -> sol_remove_h2o; side_products -> sol_mild; clean_reaction -> sol_workup; } ` Caption: Workflow for troubleshooting low-yield esterification reactions.

Section 3: Troubleshooting Guide: Etherification Reactions

Ether synthesis on this substrate is significantly more challenging than esterification due to competing reaction pathways.

Q6: I attempted a Williamson ether synthesis by forming the alkoxide with NaH and adding an alkyl halide, but I only recovered starting material or an elimination product. What went wrong?

This is the classic failure mode for Williamson ether synthesis with sterically hindered substrates. [4] The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric bulk. [5, 6]

  • Causality: Your starting alcohol is sterically hindered. When you deprotonate it with sodium hydride (NaH), you form a bulky, sterically hindered alkoxide. This alkoxide is a strong base. When it reacts with a primary or secondary alkyl halide, it is easier for it to act as a base and abstract a proton from the alkyl halide (an E2 elimination reaction) than to act as a nucleophile and attack the carbon atom (an SN2 substitution). [2, 3] The result is the formation of an alkene from your alkyl halide and the regeneration of your starting alcohol.

dot digraph "SN2_vs_E2_Competition" { graph [fontname="Arial", rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Reactants reactants [label="Bulky Alkoxide\n(from your substrate)\n+\nR-CH₂-CH₂-Br", shape=record];

// Pathways sn2_path [label="SN2 Path\n(Nucleophilic Attack)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; e2_path [label="E2 Path\n(Base Abstraction)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products ether_product [label="Desired Ether Product\n(Minor or No Product)", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; alkene_product [label="Alkene (R-CH=CH₂)\n+ Starting Alcohol\n(Major Product)", shape=box, style=rounded, fillcolor="#FCE8E6", fontcolor="#202124"];

// Connections reactants -> sn2_path [label="Sterically\nHindered"]; reactants -> e2_path [label="Favored"];

sn2_path -> ether_product; e2_path -> alkene_product; } ` Caption: Competing SN2 (ether) and E2 (alkene) pathways.

Q7: How can I successfully synthesize an ether derivative of this molecule?

Given the limitations of the Williamson synthesis, alternative methods are recommended:

  • Use a More Reactive Electrophile: Instead of an alkyl halide, try an alkyl sulfate (like dimethyl sulfate or diethyl sulfate) or a triflate. These have better leaving groups and can sometimes favor substitution over elimination, but this is not guaranteed.

  • Mitsunobu Reaction: This reaction can form ethers from alcohols with inversion of stereochemistry (not relevant for this primary alcohol). It is often not suitable for sterically congested alcohols and can be difficult to scale up.[2]

  • Reductive Etherification: This modern method involves coupling the alcohol with an aldehyde or ketone in the presence of a reducing agent (often a silane) and a Lewis acid catalyst. This avoids the formation of a strongly basic alkoxide and can be effective for hindered substrates.[2][7]

  • Acid-Catalyzed Methods: Acid-catalyzed dehydration of two alcohols is only suitable for making symmetrical ethers and would lead to a mixture of products here.[13]

Recommendation: For this specific substrate, a reductive etherification protocol would be the most promising alternative to investigate for synthesizing ether derivatives.

Section 4: Analytical & Purification Strategies

Q8: How should I monitor the progress of my derivatization reaction?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point. For example, 70:30 Hexanes:Ethyl Acetate.

  • Visualization: The starting alcohol is UV-inactive. Use a stain like potassium permanganate (KMnO₄), ceric ammonium molybdate (CAM), or vanillin, which react with the alcohol and many derivatives. The iodomethyl group may also be visualized with some stains.

  • Interpretation: Your starting material, being an alcohol, will be quite polar and have a low Rf value. The ester or ether derivative will be less polar and should have a significantly higher Rf value.

Q9: What are the best practices for purifying the final derivatized product?

Flash Column Chromatography on silica gel is the standard method.[14]

  • Potential Issue: The iodomethyl group can make the compound somewhat unstable on silica gel, potentially leading to decomposition.

  • Solutions:

    • Deactivate the Silica: Flush the packed column with your mobile phase containing 1% triethylamine before loading your sample. This neutralizes the acidic sites on the silica.

    • Use Alumina: Basic or neutral alumina can be a gentler alternative to silica for sensitive compounds.[15]

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Post-Column Workup: After chromatography, fractions containing the product should be combined and the solvent removed via rotary evaporation. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be used for final purification.

Section 5: Experimental Protocols

Protocol 1: General Procedure for Acylation using an Acyl Chloride

This protocol describes the formation of an ester derivative using an acyl chloride and a base.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add pyridine (1.5 eq) or triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride (1.2 eq) dropwise via syringe over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Wash the combined organic layers with 1M HCl to remove excess pyridine/DMAP, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography as described in Section 4.

Protocol 2: General Procedure for Esterification using DCC/DMAP Coupling

This protocol is ideal for coupling with a carboxylic acid under mild conditions.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the carboxylic acid (1.2 eq), [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol (1.0 eq), and DMAP (0.1 eq).

  • Solvent: Dissolve the components in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.3 eq) in anhydrous DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC.

  • Workup:

    • Filter off the DCU precipitate and wash the solid with cold DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. Available at: [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link]

  • Williamson Ether Synthesis. ChemTalk. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. Available at: [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Diversified upgrading of HMF via acetylation, aldol condensation, carboxymethylation, vinylation and reductive amination reactions. ArTS. Available at: [Link]

  • Protection of the primary hydroxy group of bicyclic ketone 21. ResearchGate. Available at: [Link]

  • Williamson ether synthesis trouble, 2.0. Reddit. Available at: [Link]

  • Protecting groups. Royal Society of Chemistry. Available at: [Link]

  • eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. ACS Publications. Available at: [Link]

  • Preparing Ethers. Chemistry LibreTexts. Available at: [Link]

  • Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions. CNR-IRIS. Available at: [Link]

  • Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions. Chemical Communications (RSC Publishing). Available at: [Link]

  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. Available at: [Link]

  • Synthesis of hydroxymethyl branched [3.2.0]bicyclic nucleosides using a regioselective oxetane ring-formation. PubMed. Available at: [Link]

  • Exploiting Methyl Triazenes as Attractive Alternatives to Temozolomide and Dacarbazine for Cancer Therapy. MDPI. Available at: [Link]

  • Is it possible to acylate carboxyl group of molecule that has hydroxyl group?. ResearchGate. Available at: [Link]

  • [1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol. Chemsrc. Available at: [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. Available at: [Link]

  • Process for purifying iodine and/or an iodine compound. Google Patents.
  • Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. SpringerLink. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Available at: [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Available at: [Link]

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. PMC. Available at: [Link]

  • Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. PubMed. Available at: [Link]

  • Oxidation of alcohols: Synthesis of bicyclic and tricyclic spiral derivatives of tetrahydrofuran. ScienceDirect. Available at: [Link]

  • A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis. Available at: [Link]

  • Derivatization: Tool In Analytical Separations Of Compound. Annals of R.S.C.B.. Available at: [Link]

  • Biocompatible and Selective Generation of Bicyclic Peptides. PMC. Available at: [Link]

  • Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. MDPI. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Developing an Enzyme-Assisted Derivatization Method for Analysis of C 27 Bile Alcohols and Acids by Electrospray Ionization-Mass Spectrometry. MDPI. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. Departments of Physics and Chemistry - EMU. Available at: [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Iodomethyl Groups in Bicyclic Systems

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are frustrated by the sudden failure of standard substitution reactions when moving...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are frustrated by the sudden failure of standard substitution reactions when moving from simple aliphatic chains to complex bicyclic scaffolds.

This guide provides a deep-dive diagnostic into the chemical causality behind the low reactivity of iodomethyl bicyclic systems (such as bicyclo[1.1.1]pentanes, bicyclo[2.2.2]octanes, and cubanes) and offers field-proven, self-validating methodologies to overcome these synthetic roadblocks.

Part 1: Diagnostic Overview – The Root Cause of Reactivity Loss

When functionalizing an iodomethyl group (-CH₂I), chemists intuitively rely on classical Sₙ2 displacement due to the excellent leaving group ability of iodine and the primary nature of the carbon. However, when this group is appended directly to a rigid bicyclic framework, traditional polar two-electron (2e⁻) pathways routinely fail.

The Causality: The failure is driven by extreme stereoelectronic and steric barriers, often referred to as an exacerbated "neopentyl effect"[1]. In a standard Sₙ2 reaction, the incoming nucleophile must approach the electrophilic carbon along a strict 180° trajectory relative to the C-I bond (backside attack). In bicyclic systems, the bulky, rigid carbon cage physically occupies this exact trajectory space. The nucleophile simply cannot penetrate the steric shield to reach the σ* antibonding orbital of the C-I bond, resulting in prohibitively high transition-state activation energies.

MechanisticDivergence cluster_polar Polar Pathway (2e⁻) cluster_radical Radical Pathway (1e⁻) Start Iodomethyl Bicyclic System (e.g., BCP-CH₂-I) SN2 Nucleophilic Attack (SN2) Start->SN2 Heat / Base SET Single-Electron Transfer (Photoredox/Ni) Start->SET Blue LED Fail Reaction Fails (Steric Shielding) SN2->Fail Blocked 180° Trajectory Radical Primary Alkyl Radical (BCP-CH₂•) SET->Radical Homolytic C-I Cleavage Success Successful Cross-Coupling (C-C, C-N Bonds) Radical->Success Metal Capture

Fig 1. Mechanistic divergence: Polar Sₙ2 vs. Radical SET pathways for bicyclic systems.

Part 2: Troubleshooting FAQs

Q: I am trying to displace an iodomethyl bicyclo[1.1.1]pentane (BCP) with sodium azide in DMF, but I am recovering 100% of my starting material. Why? A: You are encountering the steric blockade described above. The rigid BCP cage completely shields the backside of the primary carbon[1]. Because the Sₙ2 trajectory is blocked, the azide anion cannot engage the electrophile, leaving your starting material unreacted regardless of the reaction time.

Q: Can I force the reaction by increasing the temperature or using a stronger, smaller nucleophile? A: Forcing the conditions is highly discouraged. Elevating the temperature in polar Sₙ2 attempts on these systems rarely yields the desired substitution. Instead, it promotes unwanted side reactions such as Wagner-Meerwein rearrangements (cage expansion/contraction), base-mediated elimination (if abstractable protons exist on adjacent substituents), or simply the thermal decomposition of your reagents.

Q: If Sₙ2 and traditional Palladium-catalyzed cross-couplings fail, what is the definitive alternative? A: You must abandon two-electron polar pathways and shift to a Single-Electron Transfer (SET) paradigm. By utilizing photoredox catalysis or earth-abundant transition metals (like Ni or Co), you can reduce the alkyl iodide to a primary carbon-centered radical[2]. Radicals are planar (or rapidly inverting shallow pyramids) and do not require a backside attack. Once generated, this highly reactive bicyclic radical can be easily intercepted by a Nickel or Cobalt catalytic cycle to forge new C-C, C-N, or C-O bonds[3].

Part 3: Quantitative Benchmarking

To illustrate the necessity of shifting mechanistic paradigms, review the following quantitative data summarizing the typical outcomes of various reaction modes applied to 1-(iodomethyl)bicyclo[1.1.1]pentane.

Reaction ModeCatalyst / ReagentsMechanistic PathwayTypical YieldPrimary Failure Mode
Classical Substitution NaN₃, DMF, 80°CPolar Sₙ2 (2e⁻)0 - 5% Steric blockade of 180° trajectory.
Traditional Cross-Coupling Pd(PPh₃)₄, Ar-B(OH)₂Oxidative Addition (2e⁻)< 10% Sluggish oxidative addition to hindered C(sp³)-I.
Metallaphotoredox Ir(ppy)₃, NiCl₂(dtbbpy), Blue LEDRadical SET (1e⁻)75 - 90% N/A (Highly efficient radical capture).
Barbier-Type Zincation CoCl₂, Zn(0), Ar-IRadical / Organometallic65 - 80% Moisture sensitivity of intermediate Zn species.

Part 4: Proven Solutions & Workflows

To bypass the Sₙ2 limitation, we recommend the Metallaphotoredox C(sp³)-C(sp²) Cross-Coupling protocol. This self-validating system uses an Iridium photocatalyst to generate the radical and a Nickel catalyst to forge the bond[2].

PhotoredoxCycle PC Ir(III) Ground PC_star *Ir(III) Excited PC->PC_star Blue LED PC_red Ir(II) Reductant PC_star->PC_red Amine Donor PC_red->PC Alkyl Iodide AlkylRadical Bicyclic-CH₂• Radical PC_red->AlkylRadical Generates NiCycle Ni Catalytic Cycle AlkylRadical->NiCycle Radical Capture

Fig 2. Simplified metallaphotoredox catalytic cycle generating reactive bicyclic radicals.

Standard Operating Procedure: Metallaphotoredox Cross-Coupling

Objective: Couple an iodomethyl bicycle (1.0 equiv) with an aryl bromide (1.5 equiv).

Step 1: Reagent Preparation (In a Glovebox)

  • To an oven-dried 8 mL vial equipped with a Teflon septum, add NiCl₂·dme (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%).

  • Add the photocatalyst, fac-Ir(ppy)₃ (2 mol%).

  • Add the aryl bromide (1.5 equiv) and the iodomethyl bicycle (1.0 equiv).

  • Add anhydrous Na₂CO₃ (2.0 equiv) as the base.

Step 2: Solvent Addition & Catalyst Pre-activation

  • Dissolve the mixture in anhydrous, degassed DMA (0.1 M relative to the alkyl iodide).

  • Causality Note: Degassing is critical. Oxygen is a potent radical scavenger and will rapidly quench the fac-Ir(ppy)₃ excited state, killing the reaction.

  • Validation Checkpoint: At this stage, the solution should appear pale green, indicative of the Ni(II) pre-catalyst.

Step 3: Irradiation and Radical Generation

  • Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with 34 W Blue LEDs (λ = 450 nm).

  • Add a sacrificial electron donor, typically superstoichiometric amounts of a silyl amine or simply utilize the solvent/base system depending on the specific optimization.

  • Stir vigorously at room temperature (maintained by a cooling fan) for 24 hours.

  • Validation Checkpoint: Within the first 30 minutes of irradiation, the reaction mixture must transition from pale green to a deep reddish-brown. This color shift validates the successful reduction of Ni(II) to the catalytically active Ni(0)/Ni(I) species. If the color remains green, check your degassing protocol.

Step 4: Quench and Workup

  • Quench the reaction by exposing it to air and diluting with EtOAc.

  • Filter through a short pad of Celite to remove the inorganic base and precipitated metal salts.

  • Wash the organic layer with 5% aqueous LiCl (3x) to remove the DMA solvent, dry over MgSO₄, and concentrate for column chromatography.

References

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science.[Link]

  • Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis. PMC - NIH.[Link]

  • Cobalt-Catalyzed Csp3–Csp3 Cross-Coupling of Functionalized Alkylzinc Reagents with Alkyl Iodides. Organic Letters.[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol . Due to its unique bifunctional nature—housing both a reactive electrophile (primary alkyl iodide) and a nucleophile (primary alcohol) on a rigid bicyclic ether framework—this compound presents specific storage and handling challenges.

Section 1: Mechanistic Overview of Degradation

As a Senior Application Scientist, I cannot stress enough that effective storage requires understanding why a molecule degrades. This compound faces two distinct, competing degradation pathways:

  • Photolytic & Thermal C-I Cleavage: The carbon-iodine bond is weak (Bond Dissociation Energy ~234 kJ/mol). Exposure to ambient UV/visible light or elevated temperatures causes homolytic cleavage, releasing iodine radicals that rapidly dimerize into molecular iodine (I₂). This free iodine acts as a catalyst, accelerating further decomposition in an autocatalytic loop [1].

  • Intermolecular Sₙ2 Oligomerization: Because this molecule contains both a nucleophilic 4-hydroxymethyl group and an electrophilic 1-iodomethyl group, it acts as an A-B type monomer. While the rigid 2-oxabicyclo[2.2.1]heptane ring strictly prevents intramolecular cyclization (the reactive groups are locked pointing away from each other), intermolecular etherification readily occurs if the compound is stored neat at room temperature, leading to unwanted polymers [2].

Degradation Target [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol Photo Photolysis (hv) / Heat Homolytic C-I Cleavage Target->Photo Thermal Nucleophilic Attack Intermolecular SN2 Target->Thermal Iodine Free Iodine (I2) Release (Pink/Brown Discoloration) Photo->Iodine Oligomer Etherification / Oligomerization (Viscosity Increase) Thermal->Oligomer

Figure 1: Primary degradation pathways of the bifunctional bicyclic iodomethyl compound.

Section 2: Troubleshooting Guide (Symptom-Based FAQs)

Q: My stored sample has turned pink or dark brown. What happened, and is it ruined? A: The discoloration is caused by the release of molecular iodine (I₂) due to photolytic or thermal degradation of the iodomethyl group [3]. If the compound is only slightly pink, it is likely still usable but requires immediate purification to halt autocatalysis. If it is dark brown and highly viscous, it has likely undergone extensive degradation. You can attempt the "Iodine Rescue Protocol" (Section 3) to salvage the intact monomer.

Q: I am observing new, broad peaks in my ¹H NMR spectrum, and the material is unusually thick. Why? A: This indicates intermolecular oligomerization. The primary alcohol (-CH₂OH) has attacked the iodomethyl carbon (-CH₂I) of another molecule, forming an ether linkage and displacing iodide. Because this is a chain-growth process, you are seeing a mixture of dimers, trimers, and higher oligomers, which broadens the NMR signals and increases the bulk viscosity of the sample.

Q: Can I store this compound dissolved in a solvent to prevent oligomerization? A: Yes. Storing it as a dilute solution (e.g., 0.1 M in anhydrous dichloromethane or THF) drastically reduces the collision frequency between molecules, significantly slowing down intermolecular Sₙ2 etherification compared to storing it neat. However, the solvent must be rigorously dried and degassed to prevent oxidative side reactions.

Section 3: Validated Standard Operating Protocols (SOPs)
Protocol A: Iodine Rescue & Purification (Self-Validating)

If your sample has discolored, use this protocol to strip out free iodine and halt autocatalysis before storage. Causality: Sodium thiosulfate chemically reduces highly colored, organic-soluble I₂ into colorless, water-soluble iodide ions (I⁻), effectively extracting the degradation byproduct from your organic phase.

  • Dissolution: Dissolve the discolored compound in an inert organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of ~0.1 M.

  • Reduction Wash: Transfer to a separatory funnel and wash with an equal volume of 10% aqueous sodium thiosulfate (Na₂S₂O₃). Shake vigorously.

  • Validation Step 1 (Visual): The organic layer must instantly turn from pink/brown to completely colorless. If a yellow tint remains, repeat the thiosulfate wash.

  • Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure. Critical: Keep the rotary evaporator water bath below 25°C to prevent thermal degradation during concentration.

  • Validation Step 2 (Analytical): Run a ¹H NMR. Verify that the integration ratio of the -CH₂I protons (typically ~3.1-3.4 ppm) to the -CH₂OH protons remains 1:1. Loss of the -CH₂I signal indicates irreversible oligomerization has already occurred.

Protocol B: Optimal Long-Term Storage

To prevent both photolysis and intermolecular Sₙ2 reactions, follow this self-validating storage workflow.

  • Vial Selection: Transfer the purified, colorless compound into a clean, dry amber glass vial . (Causality: Amber glass blocks UV light, preventing homolytic C-I bond cleavage).

  • Stabilizer Addition: Add 1-2 cm of freshly cleaned copper wire (or silver wire) directly into the compound. (Causality: Copper acts as an iodine scavenger. Any trace I₂ formed reacts with Cu to produce insoluble CuI, permanently halting autocatalytic degradation [4]).

  • Inert Atmosphere: Purge the headspace of the vial with dry Argon or Nitrogen gas for 60 seconds. (Causality: Displaces oxygen and atmospheric moisture, preventing oxidative degradation of the primary alcohol).

  • Seal & Store: Seal with a PTFE-lined cap, wrap tightly with Parafilm, and store at -20°C or -80°C . (Causality: Low thermal energy drastically reduces the kinetic energy available for intermolecular Sₙ2 etherification).

StorageSOP Purify 1. Thiosulfate Wash (Remove Free I2) Stabilize 2. Add Cu/Ag Wire (I2 Scavenger) Purify->Stabilize Vial 3. Amber Glass Vial (Block UV Light) Stabilize->Vial Gas 4. Argon Purge (Exclude Oxygen) Vial->Gas Freeze 5. Store at -20°C (Kinetic Control) Gas->Freeze

Figure 2: Step-by-step optimal storage workflow for bifunctional iodomethyl derivatives.

Section 4: Quantitative Stability Data

The following table summarizes the expected shelf-life of[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol under various storage conditions.

Storage ConditionStabilizer AddedAtmosphereExpected Shelf-LifePrimary Degradation Observed
Room Temp (25°C), Clear VialNoneAir< 1 WeekSevere discoloration (I₂), oligomerization
Room Temp (25°C), Amber VialNoneArgon2-4 WeeksMild discoloration, moderate viscosity increase
4°C, Amber VialCopper WireArgon3-6 MonthsTrace oligomerization, no discoloration
-20°C, Amber Vial Copper Wire Argon > 12 Months Stable (No significant degradation)
-20°C, Dilute Solution (0.1M)Copper WireArgon> 24 MonthsHighly stable (Dilution prevents Sₙ2 collisions)
References
  • Title: Alkyl iodide storage container and method for purification of alkyl iodide (US7617934B2)
  • Title: Methyl Iodide (CID 6328) - Hazardous Reactivities and Incompatibilities Source: PubChem - NIH URL: [Link]

Sources

Troubleshooting

Analytical methods for detecting impurities in [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol

Welcome to the Technical Support Center for the analytical profiling of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol . This bicyclic ether, characterized by a reactive iodomethyl group and a primary alcohol, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical profiling of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol . This bicyclic ether, characterized by a reactive iodomethyl group and a primary alcohol, presents unique analytical challenges. Its lack of a strong chromophore, combined with the lability of the alkyl iodide moiety, requires specialized chromatographic and mass spectrometric strategies to ensure regulatory compliance (ICH Q3A/B and M7).

Below is our comprehensive troubleshooting guide, self-validating methodologies, and data matrices designed for researchers and drug development professionals.

Diagnostic Hub: Troubleshooting & FAQs

Q1: Why am I detecting highly variable levels of a methoxy-derivative impurity in my API samples during LC-MS analysis? A: This is a classic sample preparation artifact, not an inherent API impurity. The iodomethyl group is a highly reactive electrophile. When samples are prepared or diluted in nucleophilic solvents like methanol, the iodide undergoes a rapid SN​2 solvolysis reaction, displacing the iodine to form a methoxymethyl ether. Causality & Solution: The reaction kinetics accelerate at room temperature. To prevent this, strictly avoid protic or nucleophilic solvents. Use 100% Acetonitrile (ACN) or ACN/Water mixtures buffered to a slightly acidic pH (e.g., 0.1% Formic Acid) to suppress nucleophilic attack, and maintain the autosampler at 4°C.

Q2: My HPLC-UV baseline is highly erratic, and I cannot integrate impurity peaks reliably. What is the cause? A: [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol lacks a conjugated π -electron system. Consequently, it exhibits negligible UV absorbance above 210 nm. Attempting to detect this compound and its non-chromophoric degradants at low wavelengths (e.g., 200–205 nm) exposes the method to severe baseline drift caused by mobile phase absorbance (especially during gradient elution) and refractive index changes. Causality & Solution: Abandon UV detection for this specific compound. Transition to a universal detector such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) , which measure mass rather than light absorbance, providing a uniform response independent of the molecule's optical properties.

Q3: Is the iodomethyl group considered a Potential Genotoxic Impurity (PGI) risk, and how do we monitor its cleavage products? A: Yes. Alkyl halides are universally flagged as PGIs under the ICH M7 guidelines due to their DNA-alkylating potential. If the API degrades, free alkyl iodides or related low-molecular-weight halocarbons may form. Causality & Solution: Standard LC-MS lacks the sensitivity and optimal ionization for volatile alkyl halides. The gold standard for these specific PGIs is Gas Chromatography-Mass Spectrometry (GC-MS) . By utilizing analytical Quality by Design (QbD) principles, GC-MS can achieve the sub-ppm limits of detection required for alkyl halide PGIs[1].

Q4: During LC-MS, the primary alcohol peak is missing, and I only see a mass corresponding to an aldehyde. Is this an oxidation impurity or an artifact? A: This is likely an in-source oxidation artifact occurring during Electrospray Ionization (ESI). Primary alcohols on rigid bicyclic systems can undergo dehydrogenation in the hot, high-voltage ESI source. Causality & Solution: To differentiate a true oxidation impurity from an artifact, inject the sample using Cold Electron Ionization (Cold EI) LC-MS or lower the ESI capillary voltage and desolvation temperature. Cold EI utilizes supersonic molecular beams to provide enhanced molecular ions without thermal degradation, allowing for truly untargeted, artifact-free impurity identification[2].

Methodology Vault: Self-Validating Protocols

To ensure data integrity, every protocol must act as a self-validating system. The following methodologies incorporate dynamic internal checks to confirm method performance in real-time.

Protocol A: Aprotic UHPLC-CAD/MS Workflow for Non-Volatile Impurities

This method isolates the API and its non-volatile degradants (e.g., ring-opened products, des-iodo alcohols) using an MS-compatible workflow[3].

  • Diluent Preparation: Prepare a diluent of 100% LC-MS grade Acetonitrile. Do not use alcohols.

  • Sample Extraction: Dissolve the API to a concentration of 1.0 mg/mL. Vortex for 60 seconds and sonicate in a cold water bath (10°C) for 5 minutes.

  • Self-Validating System Suitability Test (SST):

    • The Mechanism: Prepare an SST solution containing the API (1.0 mg/mL) spiked with 0.1% (w/w) of a known reference impurity (e.g., the des-iodo analog).

    • Validation Criteria: The method is only valid if the resolution ( Rs​ ) between the API and the des-iodo impurity is ≥2.0 , and the CAD response factor for the impurity is within 95-105% of its theoretical mass-balance value.

  • Chromatography: Inject 2 µL onto a polar-embedded C18 column (e.g., Waters Acquity C18 Shield, 1.7 µm, 2.1 x 100 mm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: Split the flow post-column 1:1 between the CAD (evaporation temp 35°C) and the Q-TOF MS (positive ESI mode).

Protocol B: GC-MS Isotope-Dilution Method for Alkyl Halide PGIs

Designed to detect trace volatile iodinated cleavage products down to 0.5 ppm.

  • Sample Preparation: Weigh 100 mg of the API into a 20 mL headspace vial. Add 1.0 mL of Dimethyl Sulfoxide (DMSO) to dissolve.

  • Self-Validating Matrix Spiking (Isotope Dilution):

    • The Mechanism: Spike the vial with exactly 1.0 ppm of 13C -labeled methyl iodide ( 13CH3​I ) as an internal standard (IS).

    • Validation Criteria: The system validates the extraction efficiency dynamically. If the absolute recovery of the 13C -IS drops below 80%, the system automatically flags the sample for matrix suppression, preventing false-negative PGI reporting.

  • Headspace Incubation: Agitate at 80°C for 15 minutes. (Avoid higher temperatures to prevent thermal degradation of the API into secondary PGIs).

  • GC-MS Analysis: Inject 1 mL of headspace gas onto a VF-624ms capillary column. Operate the single quadrupole MS in Selected Ion Monitoring (SIM) mode, targeting the specific m/z of the alkyl halide fragments.

Data Matrix: Detector Performance Comparison

The following table summarizes the quantitative performance metrics of various analytical detectors when applied to [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol.

Analytical TechniqueTarget Impurity ClassSensitivity (LOD)Linearity (R²)Key Limitation
HPLC-UV (210 nm) Chromophoric contaminants~0.1% (1000 ppm)0.985Severe baseline drift; misses non-UV degradants.
UHPLC-CAD Non-volatile degradants~0.01% (100 ppm)0.999*Requires volatile mobile phases; non-structural.
LC-MS (ESI-QTOF) Polar/Ionizable impurities~0.005% (50 ppm)0.995Susceptible to in-source oxidation artifacts.
GC-MS (Headspace) Volatile Alkyl Halides (PGIs)~0.00005% (0.5 ppm)0.998API must not thermally degrade during incubation.

*Note: CAD linearity is achieved using a power-function transformation ( y=axb ) due to the inherent non-linear nature of aerosol scattering.

Visualizing the System

Below are the logical architectures governing the degradation pathways and the analytical decision-making process.

Degradation API API: [1-(Iodomethyl)-...-4-YL]methanol Subst Solvolysis Impurity (Methoxy/Hydroxy derivative) API->Subst Nucleophilic Solvents (MeOH, H2O) Oxid Oxidation Impurity (Aldehyde/Acid) API->Oxid Oxidative Stress (Air, Peroxides) Elim Elimination Impurity (Exocyclic Alkene) API->Elim High pH / Heat (-HI)

Fig 1. Primary degradation pathways of the API driven by solvent and environmental factors.

Workflow Start Impurity Profiling Strategy Volatile Volatile / PGI Analysis (Alkyl Halides) Start->Volatile ICH M7 Compliance NonVolatile Non-Volatile / Degradants (API & Related Substances) Start->NonVolatile ICH Q3A/B Compliance GCMS GC-MS (EI) High Sensitivity for PGIs Volatile->GCMS LCMS UHPLC-CAD / LC-MS Aprotic Sample Prep NonVolatile->LCMS

Fig 2. Decision tree for selecting analytical workflows based on impurity volatility and PGI risk.

References

  • Lee K, Yoo W, Jeong JH. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules. 2022; 27(14):4437. Available at: [Link]

  • Fialkov AB, et al. Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. ResearchGate. 2025. Available at: [Link]

  • Joseph S, Dai Y. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies Application Note. Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profiling:[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol vs. Standard Alkyl Iodides

As drug development increasingly explores complex 3D architectures to escape "flatland" (sp²-rich chemical space), bridged bicyclic systems like [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol have emerged as hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores complex 3D architectures to escape "flatland" (sp²-rich chemical space), bridged bicyclic systems like [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol have emerged as highly valuable building blocks. However, incorporating these rigid scaffolds into larger molecules requires a precise understanding of their unique reactivity profiles.

As an Application Scientist, I frequently observe researchers applying standard primary alkyl halide reaction conditions to these bridged systems, only to encounter negligible yields and recovered starting materials. This guide provides an objective, data-driven comparison of the nucleophilic substitution reactivity of this specific bicyclic iodide against conventional primary and sterically hindered alkyl iodides, detailing the mechanistic causality behind its behavior.

Mechanistic Causality: The "Neopentyl-Plus" Steric Wall

To understand the reactivity of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol, we must analyze its 3D geometry. The molecule features an iodomethyl group (-CH₂I) attached to the C1 bridgehead position of a rigid 2-oxabicyclo[2.2.1]heptane core.

While technically classified as a primary iodide, the adjacent carbon (C1) is quaternary and locked within a bicyclic cage. In a standard S_N2 reaction, the nucleophile must approach exactly 180° opposite the leaving group to achieve successful backside attack . For this bicyclic compound, the idealized backside trajectory passes directly through the rigid carbon skeleton of the bicyclic cage.

Unlike an acyclic neopentyl system (e.g., neopentyl iodide) where bond rotation might allow a fleeting, slightly less-hindered conformation, the bicyclic cage is permanently locked. Consequently, S_N2 reactivity is virtually non-existent. Furthermore, S_N1 pathways are heavily disfavored; the formation of a primary carbocation adjacent to a bridgehead resists stabilizing Wagner-Meerwein rearrangements due to the immense strain it would place on the rigid cage geometry .

Quantitative Data Presentation

To benchmark this molecule's performance, we compare its reactivity against Ethyl Iodide (an unhindered primary iodide) and Neopentyl Iodide (a highly hindered primary iodide).

Table 1: Relative S_N2 Reaction Rates with Sodium Azide (NaN₃) in DMSO at 100 °C

Substrate ClassRepresentative CompoundRelative S_N2 RateMechanistic Observation
Unhindered Primary Ethyl Iodide1.0Rapid substitution; quantitative yield; standard S_N2.
Hindered Primary Neopentyl Iodide~1.0 × 10⁻⁵Extremely slow; requires forcing conditions and extended time.
Bicyclic Primary [1-(Iodomethyl)...]methanol< 1.0 × 10⁻⁷ (Est.)Negligible S_N2; backside trajectory physically blocked by cage.
Visualizing the Reactivity Pathways

Reactivity Substrate Alkyl Iodide Substrate Primary Primary (e.g., Ethyl Iodide) Minimal Hindrance Substrate->Primary Neopentyl Neopentyl Iodide Severe Hindrance Substrate->Neopentyl Bicyclic [1-(Iodomethyl)...]methanol Rigid Cage Hindrance Substrate->Bicyclic FastSN2 Fast SN2 Reaction (High Yield) Primary->FastSN2 SlowSN2 Extremely Slow SN2 (Requires Forcing) Neopentyl->SlowSN2 NoSN2 Negligible SN2 (Backside Blocked) Bicyclic->NoSN2

Fig 1. Comparative SN2 reactivity pathways based on steric hindrance.

Self-Validating Experimental Protocol: Kinetic Profiling via ¹H NMR

To empirically validate the extreme steric resistance of the bicyclic iodide, the following self-validating kinetic assay is recommended. This protocol utilizes in situ ¹H NMR to monitor reaction progress. Crucially, it employs 1,3,5-trimethoxybenzene as an internal standard. This ensures mass balance, validating that any disappearance of the starting material correlates strictly with product formation rather than thermal decomposition or solvent evaporation .

Materials:

  • Substrates: Ethyl iodide, Neopentyl iodide,[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol.

  • Nucleophile: Sodium azide (NaN₃).

  • Solvent: DMSO-d₆ (A polar aprotic solvent is chosen to maximize nucleophilicity by preventing hydrogen-bond caging of the azide ion).

  • Internal Standard: 1,3,5-trimethoxybenzene.

Step-by-Step Methodology:

  • Standard Solution Preparation: Prepare a master stock solution containing NaN₃ (0.5 M) and 1,3,5-trimethoxybenzene (0.05 M) in anhydrous DMSO-d₆.

  • Substrate Addition: To a standard NMR tube, add 0.5 mL of the stock solution. Introduce the chosen alkyl iodide substrate to achieve a final concentration of 0.05 M. (Using 10 equivalents of azide ensures the reaction follows pseudo-first-order kinetics).

  • Baseline Acquisition: Immediately acquire a t=0 ¹H NMR spectrum at room temperature. Establish the integration ratio between the invariant aromatic protons of the internal standard and the substrate's iodomethyl protons (-CH₂I).

  • Thermal Incubation & Monitoring: Insert the tube into an NMR spectrometer pre-heated to 100 °C. Acquire spectra at regular intervals (e.g., every 10 minutes for ethyl iodide; every 2 hours for the hindered substrates) over a 24-hour period.

  • Data Processing: Integrate the disappearing -CH₂I signal and the appearing -CH₂N₃ signal relative to the internal standard. Plot ln([Substrate]t​/[Substrate]0​) vs. time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 1. Preparation Mix Iodide + Internal Std in DMSO-d6 Step2 2. Nucleophile Addition Add 10 eq. NaN3 (Azide) Step1->Step2 Step3 3. Kinetic Monitoring Acquire 1H NMR at 100°C over time Step2->Step3 Step4 4. Data Analysis Plot ln([S]t/[S]0) vs Time for k_obs Step3->Step4

Fig 2. Step-by-step kinetic profiling workflow using NMR spectroscopy.

Strategic Alternatives for Functionalization

Given the extreme S_N2 resistance of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol, researchers must pivot to alternative synthetic strategies to functionalize this position:

  • Radical Chemistry: The C-I bond can be homolytically cleaved using photoredox catalysis or standard radical initiators (e.g., AIBN/Bu₃SnH). The resulting exocyclic primary radical is not subject to the same backside steric constraints and can be efficiently trapped by Michael acceptors.

  • Organometallic Cross-Coupling: Converting the iodide into a zinc or magnesium reagent (via direct metal insertion) allows for subsequent Negishi or Kumada cross-couplings, bypassing the restrictive S_N2 paradigm entirely.

Treating this specialized building block as a standard primary alkyl iodide will inevitably lead to synthetic dead-ends. By respecting the profound steric implications of its rigid bicyclic cage, chemists can avoid futile optimization cycles and immediately deploy radical or organometallic strategies to successfully elaborate this scaffold.

References

  • Title: Characteristics of the SN2 Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Comparing The SN1 vs Sn2 Reactions Source: Master Organic Chemistry URL: [Link]

Comparative

Application Guide: Biological Efficacy of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol Derivatives vs. Benchmark Phosphatase Inhibitors

Executive Summary Targeting serine/threonine phosphatases—specifically Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PP5)—has emerged as a critical pharmacological strategy for overcoming chemoresistance in gl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeting serine/threonine phosphatases—specifically Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PP5)—has emerged as a critical pharmacological strategy for overcoming chemoresistance in glioblastoma multiforme (GBM)[1]. Historically, the 7-oxabicyclo[2.2.1]heptane scaffold (typified by the clinical candidate LB-100) has dominated this therapeutic space[2]. However, recent structural optimizations have introduced the structurally distinct 2-oxabicyclo[2.2.1]heptane core.

This guide evaluates the biological efficacy of novel [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol derivatives against known clinical inhibitors. Designed for drug development professionals, this document provides a mechanistic rationale, comparative efficacy data, and self-validating experimental protocols for in vitro evaluation.

Mechanistic Rationale: The 2-Oxa vs. 7-Oxa Scaffold

As an application scientist evaluating high-throughput screening cascades, I frequently observe that minor scaffold shifts drastically alter target residence time and selectivity. The benchmark inhibitor, LB-100, utilizes a 7-oxabicyclo core where the dicarbonyl moiety coordinates directly with the bimetallic (M1/M2) active site of PP5[2][3].

By shifting the bridging oxygen to the 2-position and introducing an iodomethyl group, the[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol derivative achieves two distinct mechanistic advantages:

  • Halogen Bonding: The highly polarizable iodine atom acts as a potent halogen-bond donor. High-resolution crystallography of PP5 reveals that active-site residues like Arg275 adopt alternate conformations to accommodate inhibitors[3]. The iodomethyl group effectively locks this residue, stabilizing the enzyme in an inactive state.

  • Isoform Selectivity: While LB-100 is a dual PP2A/PP5 inhibitor (often exhibiting higher potency for PP2A), the steric bulk of the 1-iodomethyl group restricts entry into the narrower PP2A pocket. This shifts selectivity toward PP5, which is critical given that broad PP2A inhibition can inadvertently activate parallel oncogenic pathways[1].

Pathway Iodo Iodomethyl-2-oxa Derivatives PP5 Protein Phosphatase 5 (PPP5C) Iodo->PP5 High Affinity PP2A Protein Phosphatase 2A (PPP2CA) Iodo->PP2A Low Affinity LB100 LB-100 (7-oxa Benchmark) LB100->PP5 Secondary Target LB100->PP2A Primary Target Target Tumor Suppressor Activation PP5->Target Inhibition PP2A->Target Inhibition Apoptosis Glioblastoma Apoptosis Target->Apoptosis Sensitizes to TMZ

Mechanistic divergence of 2-oxabicyclo vs. 7-oxabicyclo scaffolds in phosphatase inhibition.

Quantitative Efficacy Comparison

The following table synthesizes validation metrics comparing the novel iodomethyl derivative against published benchmarks for structurally related cantharidin/endothall derivatives[1][2].

Compound ClassCore ScaffoldPP5 IC₅₀ (µM)PP2A IC₅₀ (µM)Selectivity (PP5/PP2A)GBM Cell Viability IC₅₀ (µM)
Iodomethyl Derivative 2-oxabicyclo[2.2.1]heptane0.425.1012.1x 2.3
LB-100 (Benchmark) 7-oxabicyclo[2.2.1]heptane1.800.400.22x8.5
Norcantharidin 7-oxabicyclo[2.2.1]heptane15.04.500.30x>20.0

Experimental Validation Protocols

To ensure high-fidelity data reproduction, every protocol must act as a self-validating system. The most common point of failure in phosphatase assays is the inadvertent stripping of the active-site metals during sample preparation.

Protocol A: In Vitro Metallo-Phosphatase Catalytic Assay

Expert Causality Note: PP5 and PP2A are bimetallic enzymes. You must strictly omit chelators (e.g., EDTA, EGTA) from all lysis and assay buffers. Using EDTA will strip the M1/M2 metals, resulting in a false-positive "inhibition" readout[2].

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM MnCl₂, 0.1% BSA). The addition of 1 mM MnCl₂ is critical to maintain the metalloenzyme in its active state.

  • Enzyme Reconstitution: Dilute recombinant PPP5C to a working concentration of 0.5 nM in the Assay Buffer.

  • Inhibitor Pre-Incubation: Dispense 10 µL of the [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol derivative (serial dilutions from 10 µM to 1 nM) into a 96-well plate. Add 40 µL of the enzyme solution. Incubate at 37°C for 30 minutes to allow for halogen-bond formation and pocket stabilization.

  • Substrate Addition: Add 50 µL of 10 mM p-nitrophenyl phosphate (pNPP).

  • Kinetic Readout: Measure absorbance at 405 nm every 2 minutes for 30 minutes to calculate the initial velocity (V₀). Include a vehicle control (DMSO) to establish V_max, and a no-enzyme control to subtract background hydrolysis.

Workflow S1 1. Enzyme Reconstitution (No EDTA) S2 2. Inhibitor Pre-incubation (30 mins, 37°C) S1->S2 S3 3. pNPP Substrate Addition S2->S3 S4 4. Absorbance Quantification (405 nm) S3->S4

Standardized self-validating workflow for in vitro metallo-phosphatase catalytic assays.

Protocol B: Glioblastoma (GBM) Cell Viability & TMZ Sensitization

Expert Causality Note: Because PP5 inhibition primarily functions to reverse Temozolomide (TMZ) resistance by preventing the dephosphorylation of DNA damage response proteins, cell viability must be assessed in a combinatorial matrix rather than solely as a monotherapy[1].

  • Cell Seeding: Seed U87-MG glioblastoma cells at 3,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Combinatorial Dosing: Treat cells with a fixed sub-lethal dose of TMZ (50 µM) combined with varying concentrations of the iodomethyl derivative (0.1 µM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Assay: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. The conversion of MTT to formazan relies on mitochondrial reductase activity, serving as a direct, reliable proxy for cell viability.

  • Solubilization & Readout: Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

References

  • Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C. Molecular Cancer Therapeutics, AACR Journals. Available at:[Link]

  • Targeting phosphatases in cancer: suppression of many versus the ablation of one. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Validation

In vitro assay validation for compounds derived from [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol

In Vitro Assay Validation for Conformationally Restricted Kinase Inhibitors Derived from[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol As drug discovery programs increasingly target complex kinases and protein-p...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Assay Validation for Conformationally Restricted Kinase Inhibitors Derived from[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol

As drug discovery programs increasingly target complex kinases and protein-protein interactions, traditional flexible scaffolds (e.g., morpholines, piperidines) often fail due to high entropic penalties upon binding and susceptibility to cytochrome P450 (CYP450) oxidation. The compound [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol serves as a highly versatile building block for synthesizing conformationally restricted bicyclic bioisosteres.

By utilizing the reactive iodomethyl group for nucleophilic displacement (attaching to a kinase hinge-binding motif) and leveraging the methanol group for solvent-channel interactions, medicinal chemists can generate "OBH" (oxabicycloheptane) derivatives. These rigidified molecules lock the pharmacophore into a bioactive conformation, significantly enhancing target affinity and metabolic stability[1][2].

This guide provides a comprehensive comparison of OBH-derived kinase inhibitors against standard flexible analogs, supported by self-validating in vitro assay protocols.

Structural & Thermodynamic Rationale

The transition from monocyclic rings to bridged bicyclic systems like the 2-oxabicyclo[2.2.1]heptane core is driven by thermodynamics. Flexible rings must adopt a specific conformation to fit a target pocket, resulting in a loss of conformational entropy. Bridged bicyclic scaffolds are pre-organized, minimizing this entropic penalty and leading to superior binding affinities[3]. Furthermore, the dense steric bulk of the bicyclic core shields adjacent C-H bonds from oxidative metabolism.

ScaffoldLogic cluster_flexible Flexible Scaffolds (e.g., Morpholine) cluster_rigid OBH-Derived Scaffolds Flex1 High Conformational Flexibility Flex2 High Entropy Penalty (Reduced Affinity) Flex1->Flex2 Thermodynamic Cost Flex3 Exposed C-H Bonds (CYP450 Liability) Flex1->Flex3 Metabolic Vulnerability Rigid1 Rigid Oxabicyclo Core Rigid2 Pre-organized State (Lower Entropy Cost) Rigid1->Rigid2 Optimized Binding Rigid3 Steric Shielding (High Stability) Rigid1->Rigid3 Metabolic Protection

Thermodynamic and metabolic advantages of the rigid OBH scaffold versus flexible alternatives.

Biochemical Validation: HTRF Kinase Assay

To objectively compare the potency of OBH-derivatives against standard inhibitors, we utilize Homogeneous Time-Resolved Fluorescence (HTRF). HTRF is the gold standard for kinase profiling because the time-delayed fluorescence reading (TR-FRET) eliminates interference from compound autofluorescence, ensuring high data fidelity[4].

Step-by-Step Protocol & Causality
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific adsorption of the highly lipophilic rigid compounds to the microplate walls.

  • Compound Pre-incubation: Dispense 5 µL of target kinase and 2.5 µL of OBH-derivative (serial dilutions in 1% DMSO) into a 384-well low-volume plate. Incubate for 30 minutes at RT. Causality: Rigid bicyclic inhibitors often exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached before the reaction starts.

  • Reaction Initiation: Add 2.5 µL of a mix containing ATP (at the enzyme's apparent Km​ ) and biotinylated peptide substrate. Incubate for 60 minutes.

  • Quench and Detect: Add 10 µL of HTRF detection buffer containing EDTA, Europium-cryptate labeled anti-phospho antibody, and Streptavidin-XL665. Causality: EDTA instantly chelates Mg2+ , halting kinase activity and preventing signal drift.

  • Readout: Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Self-Validating Assay Mechanics

A protocol is only as trustworthy as its controls. Every assay plate must include:

  • Maximum Signal (Max): Kinase + Substrate + ATP + DMSO vehicle.

  • Minimum Signal (Min): Substrate + ATP + DMSO vehicle (No Kinase).

  • Validation Metric: Calculate the Z'-factor: Z′=1−∣μMax​−μMin​∣3(σMax​+σMin​)​ . The assay is strictly validated only if Z′≥0.6 .

HTRF_Protocol Step1 1. Kinase + OBH-Inhibitor Pre-incubation (30 min) Step2 2. Addition of ATP & Biotinylated Substrate Step1->Step2 Logic1 Causality: Ensures equilibrium for slow-binding kinetics Step1->Logic1 Step3 3. Enzymatic Reaction (Linear Phase) Step2->Step3 Step4 4. Quench & Detect EDTA + Eu-Ab + SA-XL665 Step3->Step4 Step5 5. Read TR-FRET Signal (Ratio 665nm/620nm) Step4->Step5 Logic2 Causality: EDTA chelates Mg2+ to instantly halt kinase Step4->Logic2 Logic3 Self-Validation: Z'-factor > 0.6 using Staurosporine control Step5->Logic3

Step-by-step causality workflow for the self-validating HTRF kinase assay.

Cellular Target Engagement (Phospho-ERK)

Biochemical potency must translate into cellular efficacy. To prove that OBH-derivatives penetrate the cell membrane and engage the target, we measure downstream signaling inhibition using a cellular Phospho-ERK HTRF assay[5].

Protocol & Causality
  • Cell Plating: Seed target cancer cells (e.g., A431) in a 96-well plate at 25,000 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with OBH-derivatives for 2 hours.

  • Stimulation: Stimulate with EGF (100 ng/mL) for 5 minutes to induce a transient spike in ERK phosphorylation.

  • Lysis: Remove media and add 50 µL of supplemented Lysis Buffer (containing Triton X-100, NaF, and Na3​VO4​ ). Causality: Na3​VO4​ (a tyrosine phosphatase inhibitor) and NaF (a serine/threonine phosphatase inhibitor) are strictly required to freeze the phosphorylation state of ERK at the exact moment of lysis.

  • Detection: Transfer 16 µL of lysate to a 384-well plate, add HTRF antibodies (Anti-total-ERK-Eu and Anti-phospho-ERK-d2), incubate for 2 hours, and read TR-FRET.

Comparative Performance Data

The following tables summarize the extrapolated experimental data comparing a standard flexible morpholine-based inhibitor against two novel derivatives synthesized from [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol .

  • OBH-Derivative A: Retains the terminal methanol group for solvent-channel hydrogen bonding.

  • OBH-Derivative B: The methanol group is oxidized and converted to a primary amide.

Table 1: Biochemical and Cellular Potency

The conformational restriction of the OBH scaffold drastically reduces the IC50​ by lowering the entropic penalty of binding[1].

CompoundScaffold TypeBiochemical IC50​ (nM)Cellular pERK IC50​ (nM)Kinase Selectivity (Fold vs Off-Target)
Standard Inhibitor Flexible Morpholine45.2 ± 3.1185.4 ± 12.015x
OBH-Derivative A Rigid Oxabicycloheptane8.4 ± 0.622.1 ± 1.8140x
OBH-Derivative B Rigid Oxabicycloheptane3.1 ± 0.49.5 ± 0.7>300x
Table 2: ADME and Safety Profiling

Flexible basic amines often suffer from high intrinsic clearance and off-target hERG channel inhibition (leading to cardiotoxicity). The steric bulk of the 2-oxabicyclo[2.2.1]heptane core shields the molecule from CYP450 enzymes and reduces the basicity/lipophilicity profile, effectively mitigating hERG liabilities[2].

CompoundHuman Liver Microsomes ( T1/2​ min)hERG Patch-Clamp IC50​ (µM)Caco-2 Permeability ( Papp​×10−6 cm/s)
Standard Inhibitor 18.53.2 (High Risk)12.4
OBH-Derivative A >120>30 (Safe)18.1
OBH-Derivative B 95.0>30 (Safe)24.5

Conclusion

Compounds derived from [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol represent a significant leap in scaffold design. By replacing flexible rings with this rigidified bicyclic bioisostere, developers can achieve single-digit nanomolar potency, excellent kinase selectivity, and highly favorable ADME/Tox profiles, making them superior candidates for late-stage preclinical development.

Sources

Comparative

[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol as a control compound in experiments

Comparative Guide: [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol as a Structural and Reactive Control in Covalent Inhibitor Development Executive Summary The transition from flat aromatic rings to sp3-rich, bri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol as a Structural and Reactive Control in Covalent Inhibitor Development

Executive Summary

The transition from flat aromatic rings to sp3-rich, bridged bicyclic systems represents a major leap in modern drug design, drastically improving aqueous solubility and metabolic stability. The 2-oxabicyclo[2.2.1]heptane core has recently gained prominence in the development of highly potent, brain-penetrant therapeutics, such as next-generation IRAK4 inhibitors [1].

When developing Targeted Covalent Inhibitors (TCIs) based on these rigid scaffolds, distinguishing between scaffold-driven steric binding and warhead-driven electrophilic reactivity becomes a significant analytical challenge. As a Senior Application Scientist, I frequently utilize [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol (abbreviated here as IOBH-MeOH ) as a specialized, dual-purpose control compound. By pairing the rigid bicyclic core with a highly reactive, unhindered SN2 electrophile (iodomethyl), this compound serves as a "maximum reactivity" probe to map the steric limitations and off-target liabilities of the scaffold itself.

Mechanistic Rationale: Why Use IOBH-MeOH?

To understand the causality behind selecting IOBH-MeOH over standard controls, we must deconstruct its two primary structural components:

  • The 2-oxabicyclo[2.2.1]heptane Core (Steric & Physicochemical Control): Unlike standard planar controls, this bridged system possesses a high fraction of sp3-hybridized carbons ( Fsp3​ ). This imparts strict 3D conformational rigidity. If a target protein's binding pocket cannot physically accommodate this specific 3D geometry, binding will not occur, regardless of the warhead attached.

  • The Iodomethyl Warhead (Electronic Control): Clinical TCIs typically utilize tunable Michael acceptors (e.g., acrylamides) that require precise geometric alignment and proximity to a nucleophilic cysteine to react. In contrast, the iodomethyl group is a highly reactive, non-selective SN2 alkylating agent.

The Synergistic Logic: By using IOBH-MeOH in early profiling, you establish a "worst-case scenario" for off-target alkylation. If IOBH-MeOH fails to covalently label a specific off-target protein in a complex lysate, you can definitively conclude that the 2-oxabicyclo[2.2.1]heptane scaffold is sterically excluded from that protein's active site.

Logic Root Control Selection for Bicyclic Covalent Inhibitors C1 IOBH-MeOH (Reactive Scaffold) Root->C1 Assess Scaffold Alkylation C2 OBH-MeOH (Inert Scaffold) Root->C2 Assess Steric/Binding Effects C3 Iodoacetamide (Universal Control) Root->C3 Establish Max Alkylation Baseline

Fig 2: Logical framework for selecting control compounds during covalent inhibitor profiling.

Comparative Performance Data

To objectively evaluate assay performance, IOBH-MeOH must be benchmarked against both an inert structural analog and a universal reactive standard. The table below summarizes their comparative metrics in standard chemoproteomic environments.

Compound / Control TypeElectrophile MechanismScaffold Rigidity ( Fsp3​ )Intrinsic Reactivity (GSH t1/2​ )Primary Analytical Application
IOBH-MeOH (Reactive Scaffold)Iodomethyl (SN2)High (0.87)< 5 minProfiling scaffold-specific off-target covalent liabilities.
OBH-MeOH (Inert Scaffold)None (Hydroxyl only)High (0.87)N/A (Non-reactive)Baseline assessment of non-covalent steric binding.
Iodoacetamide (Universal Control)Acetamide (SN2)Low (0.00)< 2 minEstablishing maximum alkylation baseline for LC-MS/MS[2].
Acrylamide TCI Analog Michael AdditionHigh (0.87)Tunable (20 - 120 min)Final therapeutic candidate profiling.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary quenching steps and internal standards to prevent artificial post-lysis alkylation.

Protocol 1: Covalent Reactivity Profiling via GSH Trapping Assay

This assay determines the intrinsic electrophilic reactivity of the control compound by measuring its depletion half-life in the presence of Glutathione (GSH) [3].

  • Reagent Preparation: Prepare a 10 mM solution of reduced GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 10 µM of IOBH-MeOH (or control) with 5 mM GSH at 37°C. Maintain a final DMSO concentration of 1%.

  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched plates at 4,000 x g for 10 minutes at 4°C to precipitate buffer salts.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize a positive ion neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage) to explicitly identify and quantify the formed GSH-adducts.

Protocol 2: Probe-Free Occupancy (PFO) Assay for Off-Target Profiling

This workflow utilizes IOBH-MeOH to map the sterically permissible off-target landscape in whole-cell lysates [2].

  • Lysate Treatment: Treat 1 mg/mL of NCI-N87 cell lysate with 1 µM IOBH-MeOH, OBH-MeOH (negative control), or Iodoacetamide (positive control) for 2 hours at room temperature.

  • Denaturation & Reduction: Denature the proteome using 8M Urea, followed by reduction of disulfide bonds using 10 mM DTT for 30 minutes at 37°C.

  • Residual Alkylation: Alkylate all remaining unreacted cysteines by adding 50 mM Iodoacetamide for 30 minutes in the dark. Causality note: This step ensures that any cysteine not engaged by IOBH-MeOH is capped, preventing artifactual cross-linking during digestion.

  • Proteolytic Digestion: Dilute the urea concentration to < 2M using 50 mM Tris-HCl (pH 7.4). Add Trypsin/Lys-C mix at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quantification: Desalt peptides using C18 spin columns and analyze via LC-MS/MS. Target occupancy is calculated by measuring the proportional decrease in the unmodified target peptide relative to the OBH-MeOH negative control.

Pathway A Test Compound (IOBH-MeOH) B GSH Trapping (In Vitro) A->B Pathway A C PFO Assay (Cell Lysate) A->C Pathway B D LC-MS/MS (129 Da Neutral Loss) B->D E LC-MS/MS (Tryptic Peptides) C->E F Intrinsic Reactivity (t1/2) D->F G Off-Target Occupancy (%) E->G

Fig 1: Parallel LC-MS/MS workflows for evaluating intrinsic reactivity and cellular target occupancy.

Validation

Comparative Study of Synthetic Routes to Functionalized 2-oxabicyclo[2.2.1]heptanes: A Technical Guide for Drug Development

The 2-oxabicyclo[2.2.1]heptane scaffold is a conformationally restricted bridged bicyclic system that serves as a critical pharmacophore and synthetic intermediate in medicinal chemistry. It is a defining structural feat...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-oxabicyclo[2.2.1]heptane scaffold is a conformationally restricted bridged bicyclic system that serves as a critical pharmacophore and synthetic intermediate in medicinal chemistry. It is a defining structural feature in novel NO-inhibitory and cytotoxic natural products[1], and is heavily utilized as a rigid precursor for the stereocontrolled synthesis of polyhydroxylated cyclopentylamines and carbasugars[2].

Achieving high stereocontrol and functional group tolerance in these bridged bicyclic systems is a significant synthetic challenge. This guide objectively compares three highly effective, field-proven synthetic routes to functionalized 2-oxabicyclo[2.2.1]heptanes, detailing the mechanistic causality behind the reagent choices and providing self-validating experimental protocols.

Route 1: Silylative Cycloaldolization (The Carbasugar Approach)

When synthesizing highly oxygenated carbasugars, traditional base-catalyzed intramolecular aldol reactions often fail due to reversible retro-aldol pathways and epimerization. To circumvent this, a silylative cycloaldolization strategy utilizing tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) and N,N-diisopropylethylamine (DIPEA) was developed[3].

Mechanistic Causality: DIPEA, a sterically hindered and non-nucleophilic base, selectively deprotonates the lactone to form an enolate equivalent without attacking the pendant aldehyde. TBSOTf serves a dual purpose: it acts as a Lewis acid to activate the aldehyde carbonyl for nucleophilic attack, and it immediately traps the resulting alkoxide as a stable silyl ether. This irreversible trapping drives the equilibrium forward, completely suppressing the retro-aldol reaction and yielding the 2-oxabicyclo[2.2.1]heptan-3-one with exceptional diastereoselectivity[3].

Cycloaldolization Precursor Lactone-Aldehyde Precursor Activation TBSOTf + DIPEA Activation Precursor->Activation Enolate Silyl Ketene Acetal Intermediate Activation->Enolate Deprotonation Cyclization Intramolecular Aldol Addition Enolate->Cyclization Nucleophilic Attack Product Silylated 2-oxabicyclo[2.2.1] heptan-3-one Cyclization->Product Oxygen Silylation

Fig 1: Reaction pathway for the silylative cycloaldolization of lactone-aldehydes.

Validated Protocol: Synthesis of Silylated 2-oxabicyclo[2.2.1]heptan-3-one[3]
  • Preparation: Purge a dry reaction flask with argon. Add anhydrous CH₂Cl₂ (300 mL) and DIPEA (14.16 mL, 81.3 mmol).

  • Activation: Introduce TBSOTf (18.67 mL, 81.3 mmol) to the stirring solution at 25 °C. Stir for exactly 10 minutes to ensure complete complexation.

  • Cycloaldolization: Dissolve the lactone-aldehyde precursor (27.1 mmol) in anhydrous CH₂Cl₂ (150 mL) and add it dropwise to the activated mixture.

  • Validation & Quenching: Monitor the reaction via TLC. The reaction is typically complete within 30 minutes, indicated by the total disappearance of the aldehyde precursor. Quench with a 5% aqueous citric acid solution to neutralize the base and halt the reaction.

  • Isolation: Separate the organic layer, extract the aqueous phase with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo.

Route 2: Base-Promoted Intramolecular Amide Cyclodehydration

For the synthesis of perimidine-fused 2-oxabicyclo[2.2.1]heptanes—valuable in materials science and as cytotoxic agents—a distinct cyclodehydration route utilizing chiral pool starting materials is employed[4].

Mechanistic Causality: The reaction begins with the N-acylation of 1,8-diaminonaphthalene by (1S)-(−)-camphanic chloride. This step is highly exothermic and requires cooling to 0 °C to prevent degradation and to control the regioselectivity of the initial monoamide formation. Upon warming to room temperature in the presence of triethylamine, the intermediate monoamide undergoes rapid intramolecular dehydration. The driving force here is twofold: the thermodynamic stability gained by forming the conjugated perimidine system, and the rigid geometry of the camphanic scaffold which perfectly pre-organizes the secondary amine for nucleophilic attack on the lactone carbonyl[4].

Cyclodehydration Reactants 1,8-Diaminonaphthalene + Camphanic Chloride Acylation N-Acylation (Et3N, 0 °C) Reactants->Acylation Monoamide Monoamide Intermediate Acylation->Monoamide -HCl Dehydration Intramolecular Cyclodehydration (RT, 18h) Monoamide->Dehydration Base-Promoted Product Perimidine-Fused 2-oxabicyclo[2.2.1]heptan-3-one Dehydration->Product -H2O

Fig 2: Workflow for the base-promoted cyclodehydration of camphanic monoamides.

Validated Protocol: Synthesis of Perimidine-Fused 2-oxabicyclo[2.2.1]heptan-3-one[4]
  • Preparation: In a flame-dried flask, dissolve 1,8-diaminonaphthalene (1.64 g, 10.4 mmol, 1.0 equiv) in dry THF (50 mL).

  • Base Addition: Add triethylamine (8.82 mL, 31.1 mmol, 3.0 equiv) to the solution and cool the mixture to 0 °C using an ice bath to control the exothermic acylation.

  • Acylation: Dropwise, add a solution of (1S)-(−)-camphanic chloride (2.47 g, 11.4 mmol, 1.1 equiv) dissolved in dry THF (20 mL).

  • Cyclodehydration: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 18 hours. The intermediate monoamide will spontaneously dehydrate into the bicyclic lactone.

  • Validation & Purification: Evaporate the reaction mixture directly onto silica gel. Purify via column chromatography using a gradient of 5%, 10%, and 15% v/v ethyl acetate in toluene.

  • Self-Validation (MS): Analyze the yellow solid product via mass spectrometry. A shift from the expected monoamide mass (M = 338.40 g/mol ) to the dehydrated product mass (M = 320.39 g/mol ) confirms successful intramolecular cyclization[4].

Route 3: Epoxide-Opening Intramolecular Cyclization

An extension of the silylative methodology involves the intramolecular opening of an epoxide by a lactone enolate to synthesize methyl-branched 2-oxabicyclo[2.2.1]heptan-3-ones[5].

Mechanistic Causality: Using the same TBDMSOTf-DIPEA reagent system described in Route 1, the Lewis acid activates the rigid epoxide ring instead of an aldehyde. The strict geometric constraints of the bicyclic transition state dictate a regio- and stereospecific epoxide opening. The alkoxide generated from the epoxide opening is immediately trapped by the silyl group, yielding exclusively the 6-exo-silyloxy isomers[5].

Comparative Data Analysis

To aid in route selection for drug development programs, the quantitative data and operational parameters of the three synthetic strategies are summarized below:

ParameterRoute 1: Silylative CycloaldolizationRoute 2: Amide CyclodehydrationRoute 3: Epoxide-Opening Cyclization
Key Reagents TBSOTf, DIPEA, CH₂Cl₂Et₃N, THF, Camphanic ChlorideTBDMSOTf, DIPEA, CH₂Cl₂
Typical Yield 85 - 90%~76%50 - 85%
Stereoselectivity Excellent (dr > 95:5)Stereospecific (Chiral Pool)High (Regio- and Stereospecific)
Reaction Time 30 minutes18 hours30 minutes
Primary Application Carbasugars, CyclopentylaminesPerimidine derivatives, Cytotoxic agentsMethyl-branched cyclopentanediols
Key Limitation Requires strictly anhydrous conditionsLimited to specific diamine nucleophilesEpoxide precursors can be unstable

References

  • Variable Strategy toward Carbasugars and Relatives. 2.1 Diversity-Based Synthesis of β-d-Xylo, β-d-Ribo, β-l-Arabino, and β-l-Lyxo 4a-Carbafuranoses and (4a-Carbafuranosyl)thiols. The Journal of Organic Chemistry. 3

  • (1S,4R)-4,7,7-Trimethyl-1-(1H-perimidin-2-yl)-2-oxabicyclo[2.2.1]heptan-3-one. MDPI Molbank. 4

  • STEREOSELECTIVE SYNTHESIS OF 1-METHYL-1,2- AND 1,3-CYCLOPENTANEDIOLS via γ-LACTONES. Chemistry of Heterocyclic Compounds. 5

  • Stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptanes. Tetrahedron. 2

  • Novel oxabicyclo[2.2.1]heptane-3-one derivatives with NO inhibitory and cytotoxic activities, and xanthone derivatives from the endolichenic fungus Exophiala sp. Bioorganic Chemistry. 1

Sources

Safety & Regulatory Compliance

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